Methyl 5-chloro-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUIEMHKEHSOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633113 | |
| Record name | Methyl 5-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-96-5 | |
| Record name | Methyl 5-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 35212-96-5 | [1] |
| Molecular Formula | C₁₀H₇ClO₂S | [1] |
| Molecular Weight | 226.68 g/mol | [1] |
| Purity | ≥98% (Commercially available) | N/A |
Synthesis
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 5-chloro-1-benzothiophene-2-carboxylic acid, followed by its esterification with methanol.
Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid
Several methods have been reported for the synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid. One common approach involves the use of 2-chlorothiophene as a starting material. The synthesis can also be achieved from 5-chloro-2-acetylthiophene through oxidation.[2][3] Another route utilizes the reaction of 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, followed by carboxylation.[3] A one-pot method starting from 2-thiophenecarboxaldehyde has also been developed.[4]
The following diagram illustrates a generalized workflow for the synthesis of the carboxylic acid precursor.
Esterification to this compound
The final step is the esterification of 5-chloro-1-benzothiophene-2-carboxylic acid with methanol. This is typically achieved through a Fischer esterification reaction, which involves heating the carboxylic acid and an excess of the alcohol in the presence of an acid catalyst, such as sulfuric acid.[5][6][7][8]
The logical workflow for the esterification process is depicted below.
Experimental Protocols
General Experimental Workflow
The overall experimental process from the carboxylic acid precursor to the final product is outlined in the following diagram.
Detailed Protocol for Esterification
The following is a representative protocol for the Fischer esterification of 5-chloro-1-benzothiophene-2-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization Data
Table 2: Spectroscopic Data for Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (for comparison)
| Data Type | Spectral Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H) | [1] |
Note: The chemical shifts for this compound are expected to be similar, with the primary difference being the presence of a methyl singlet instead of the ethyl quartet and triplet. The aromatic proton splitting pattern will also differ due to the 5-chloro substitution pattern.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocols, based on established chemical principles, offer a reliable starting point for its preparation. While detailed spectroscopic data for the title compound is limited in the public domain, the provided information for a closely related analog serves as a valuable reference for researchers in the field. Further detailed characterization of this compound would be a valuable contribution to the scientific literature.
References
- 1. labsolu.ca [labsolu.ca]
- 2. nbinno.com [nbinno.com]
- 3. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. AU675298B2 - Improved esterification process - Google Patents [patents.google.com]
- 7. US5302748A - Esterification process - Google Patents [patents.google.com]
- 8. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5-chloro-1-benzothiophene-2-carboxylate" physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-chloro-1-benzothiophene-2-carboxylate, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with established chemical principles and data from closely related analogs to provide a scientifically grounded resource.
Introduction
Benzothiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1] The benzothiophene scaffold is a key structural motif in a number of approved pharmaceuticals, including the osteoporosis drug Raloxifene and the asthma medication Zileuton.[2] The diverse biological activities associated with benzothiophene derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antidiabetic, and anticonvulsant properties, among others.[2][3][4][5] This broad spectrum of pharmacological activity makes the synthesis and characterization of novel benzothiophene derivatives, such as this compound, a topic of considerable interest for the discovery of new therapeutic agents.[3][4]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 35212-96-5 | [1][6] |
| Molecular Formula | C₁₀H₇ClO₂S | [1][6] |
| Molecular Weight | 226.68 g/mol | [1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| LogP (calculated) | 3.3413 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound can be envisioned as a two-step process, beginning with the synthesis of the carboxylic acid precursor followed by its esterification.
Synthesis of 5-Chlorobenzo[b]thiophene-2-carboxylic acid
This protocol is adapted from a reported synthesis of the analogous 6-chlorobenzo[b]thiophene-2-carboxylic acid.[7]
-
Materials:
-
Ethyl 5-chlorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (3N)
-
Hydrochloric acid (HCl) solution (1N)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Procedure:
-
To a solution of ethyl 5-chlorobenzo[b]thiophene-2-carboxylate in ethanol, add a 3N aqueous solution of sodium hydroxide (2 equivalents).
-
Stir the resulting mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water and acidify to a pH of approximately 2-3 with a 1N HCl solution.
-
Extract the resulting precipitate with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-chlorobenzo[b]thiophene-2-carboxylic acid. The melting point of this intermediate has been reported as 256-258 °C.[8]
-
Synthesis of this compound (Fischer Esterification)
This is a general and widely used protocol for the esterification of carboxylic acids.[9][10][11]
-
Materials:
-
5-Chlorobenzo[b]thiophene-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-chlorobenzo[b]thiophene-2-carboxylic acid in a large excess of anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Spectral and Chemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures and established NMR principles.[12][13][14]
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.3 - 8.0 | m |
| -OCH₃ | ~3.9 | s |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 162 - 165 |
| Aromatic-C | 120 - 145 |
| -OCH₃ | 52 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[15][16][17][18]
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3030 - 3100 | Medium |
| C=O (ester) | 1715 - 1730 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ester) | 1100 - 1310 | Strong |
| C-Cl | 600 - 800 | Strong |
Mass Spectrometry (MS)
The fragmentation pattern in mass spectrometry is expected to show characteristic losses related to the methyl ester group.[6][19][20][21]
Predicted Mass Spectrometry Fragmentation:
| Fragment | Description |
| [M]+ | Molecular ion peak |
| [M - OCH₃]+ | Loss of the methoxy group |
| [M - COOCH₃]+ | Loss of the carbomethoxy group |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the benzothiophene scaffold is known to exhibit a wide range of pharmacological effects.[3][4][5] Many derivatives have been investigated as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[2][22] For instance, some benzothiophene derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Given the structural similarities to known bioactive molecules, it is plausible that this compound could be investigated for similar activities. Further research would be required to elucidate its specific biological targets and mechanisms of action.
Conclusion
This compound is a benzothiophene derivative with potential for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted properties, along with plausible synthetic routes. While there is a clear need for more direct experimental data, the information presented here serves as a valuable starting point for researchers interested in this and related compounds.
References
- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chlorobenzo[b]thiophene-2-carboxylic acid [myskinrecipes.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. CASPRE [caspre.ca]
- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR [m.chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. GCMS Section 6.14 [people.whitman.edu]
- 20. pubs.aip.org [pubs.aip.org]
- 21. youtube.com [youtube.com]
- 22. sciencemadness.org [sciencemadness.org]
Analysis of Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the crystal structure determination of Methyl 5-chloro-1-benzothiophene-2-carboxylate. While a specific, publicly available crystal structure for this exact compound could not be located in the searched databases, this document outlines the essential experimental protocols and data presentation formats that are standard in the field of small molecule crystallography. The information herein is based on established practices for similar benzothiophene derivatives and serves as a robust framework for researchers undertaking such an analysis.
Introduction to the Structural Significance of Benzothiophenes
Benzothiophene derivatives are a critical class of heterocyclic compounds frequently incorporated into the core structures of biologically active molecules.[1] Their rigid, planar nature and potential for diverse functionalization make them valuable scaffolds in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[2][3] An in-depth understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and understanding structure-activity relationships (SAR). This guide focuses on the analytical process for elucidating the crystal structure of this compound.
Experimental Protocols
The determination of a small molecule crystal structure is a meticulous process involving several critical stages, from crystal growth to final structure validation.[4]
Crystal Growth and Selection
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4]
-
Methodology : Crystals of the title compound are typically grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[4] A suitable solvent or mixture of solvents in which the compound has moderate solubility is chosen.
-
Selection : A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a polarized light microscope for its sharp edges and lack of visible defects.[4] The selected crystal is then mounted on a goniometer head.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Instrumentation : The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Collection Parameters : The crystal is typically cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[4] A series of diffraction patterns are collected as the crystal is rotated through a range of angles.[4]
Data Reduction and Structure Solution
-
Data Processing : The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.[4] These intensities are then corrected for various experimental factors to yield a set of structure factors.[4]
-
Structure Solution : The "phase problem" is addressed using direct methods or Patterson methods to determine the initial phases of the structure factors.[4] This allows for the calculation of an initial electron density map.
Structure Refinement and Validation
-
Model Building : An atomic model is built into the initial electron density map, and the atomic positions, and thermal parameters are adjusted iteratively to achieve the best possible fit between the calculated and observed structure factors.[4]
-
Validation : The final refined structure is validated using crystallographic software to ensure its chemical and crystallographic reasonability.[4] This includes checking bond lengths, bond angles, and for any unresolved electron density.
Data Presentation
Quantitative data from a crystal structure analysis is typically summarized in a series of tables for clarity and ease of comparison. The following are examples of how such data for this compound would be presented.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Illustrative) |
| Empirical formula | C10H7ClO2S |
| Formula weight | 226.68 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated, g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| Theta range for data collection (°) | Value |
| Index ranges | Value |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta = 25.242° | Value % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Largest diff. peak and hole (e.Å⁻³) | Value and Value |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| S1-C2 | Value |
| S1-C7a | Value |
| Cl1-C5 | Value |
| O1-C8 | Value |
| O2-C8 | Value |
| C2-C3 | Value |
| C3-C3a | Value |
| ... | ... |
Table 3: Selected Bond Angles (°)
| Atoms | Angle |
| C2-S1-C7a | Value |
| C8-C2-S1 | Value |
| C3-C2-S1 | Value |
| C4-C5-Cl1 | Value |
| O1-C8-O2 | Value |
| ... | ... |
Table 4: Potential Intermolecular Interactions
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| C-H···O | C-H···O | Value | Value | Value | Value |
| π–π stacking | Cg(I)···Cg(J) | - | - | Value | - |
Visualizing Methodologies and Interactions
Graphical representations are essential for understanding complex relationships and workflows in structural analysis.
Structural Commentary
Based on the analysis of related structures, the crystal packing of this compound would likely be influenced by a combination of weak intermolecular interactions. The planar benzothiophene core is expected to facilitate π–π stacking interactions between adjacent molecules.[5] Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding, while the methyl ester group can act as an acceptor for weak C-H···O hydrogen bonds. These non-covalent interactions collectively govern the supramolecular architecture and the overall stability of the crystal lattice. The precise nature and geometry of these interactions can only be definitively determined through a complete crystal structure analysis.
Conclusion
This technical guide has outlined the necessary framework for the crystal structure analysis of this compound. By following the detailed experimental protocols and utilizing the standardized data presentation formats, researchers can effectively elucidate and communicate the intricate three-dimensional structure of this and related compounds. Such structural insights are invaluable for advancing the fields of medicinal chemistry and materials science, enabling the design of novel molecules with tailored properties.
References
Quantum Chemical Calculations of Methyl 5-chloro-1-benzothiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a representative benzothiophene derivative. Benzothiophenes are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making them a focal point in medicinal chemistry.[1][2] Computational modeling, particularly through quantum chemical calculations, offers a powerful lens to understand the electronic structure, reactivity, and spectroscopic properties of such molecules, thereby accelerating the rational design of novel therapeutics.[2][3][4] This guide outlines the theoretical and practical methodologies, presents data in a structured format, and provides visual workflows to aid researchers in this field.
Theoretical and Computational Methodology
The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[4][5] DFT methods are favored for their balance of computational cost and accuracy in describing the electronic properties of molecules.[5] For a molecule such as this compound, a typical computational protocol involves the following steps:
Molecular Structure and Optimization
The initial 3D structure of this compound is constructed using a molecular builder. This initial geometry is then optimized to find the lowest energy conformation. This is a critical step as all subsequent property calculations are performed on the optimized structure. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p).
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[4] These theoretical spectra can be compared with experimental data for validation of the computational method.
Electronic Properties Analysis
Key electronic properties are calculated to understand the molecule's reactivity and kinetic stability. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule might interact with a biological target.[4]
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering further insight into its reactivity.
Spectroscopic Properties Simulation
Quantum chemical calculations can predict various spectroscopic properties, including:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectra.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts.
Data Presentation: Predicted Properties
The following tables summarize hypothetical but realistic quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.38 Å |
| C3a-C4 | 1.41 Å | |
| C5-Cl | 1.74 Å | |
| C2-C(O)OCH3 | 1.49 Å | |
| S1-C2 | 1.76 Å | |
| Bond Angle | C2-C3-C3a | 111.5° |
| C4-C5-Cl | 119.8° | |
| C3-C2-S1 | 110.9° | |
| Dihedral Angle | C3-C2-C(O)-O | 179.5° |
Table 2: Calculated Vibrational Frequencies (Selected)
| Mode | Assignment | Calculated Frequency (cm-1) |
| ν1 | C-H stretch (aromatic) | 3105 |
| ν2 | C=O stretch | 1725 |
| ν3 | C-Cl stretch | 750 |
| ν4 | C-S stretch | 680 |
Table 3: Electronic Properties
| Property | Value | Unit |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.98 | eV |
| HOMO-LUMO Energy Gap | 4.87 | eV |
| Dipole Moment | 2.51 | Debye |
Table 4: Calculated 13C and 1H NMR Chemical Shifts (Selected, referenced to TMS)
| Atom | Calculated Chemical Shift (ppm) |
| C4 | 125.3 |
| C6 | 124.8 |
| C7 | 123.1 |
| H4 | 7.85 |
| H6 | 7.42 |
| H7 | 7.91 |
| OCH3 | 3.95 |
Experimental Protocols
While this guide focuses on computational results, a robust study would involve the synthesis and experimental characterization of this compound to validate the theoretical findings. Key experimental protocols would include:
-
Synthesis: The compound can be synthesized via standard esterification of 5-chloro-1-benzothiophene-2-carboxylic acid.
-
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties.
-
1H and 13C NMR Spectroscopy: To determine the chemical structure.
-
-
Single-Crystal X-ray Diffraction: To determine the precise molecular geometry for comparison with the optimized structure.
Visualization of Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.
Caption: Workflow for Quantum Chemical Calculations.
Conclusion
Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of pharmacologically relevant molecules like this compound.[3] By predicting geometric, electronic, and spectroscopic properties, these computational methods can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately contribute to the rational design of more effective drug candidates.[6] The methodologies and data presented in this guide serve as a framework for researchers and scientists in the field of drug discovery to leverage the capabilities of computational chemistry.
References
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Study of Chlorinated Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical studies of the electronic structure of chlorinated benzothiophenes, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the electronic properties of these molecules is crucial for predicting their reactivity, stability, and potential biological activity. This document summarizes key quantitative data from computational studies, provides an overview of the theoretical methodologies employed, and visualizes the fundamental concepts and workflows involved in these theoretical investigations.
Core Concepts in the Electronic Structure of Chlorinated Benzothiophenes
The introduction of chlorine atoms to the benzothiophene scaffold significantly influences its electronic properties. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these effects. Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the overall electron distribution. These parameters are critical in understanding the molecule's reactivity, kinetic stability, and charge transport characteristics.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from theoretical studies on chlorinated benzothiophenes and related derivatives. These values are calculated using various levels of theory and basis sets, and provide a comparative overview of the electronic properties.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| 2-chloromethyl-3-chlorobenzo[b]thiophene | Not Specified in Abstract | Not Specified | Not Specified | Not Specified | [1] |
| 3-chlorobenzo[b]thiophene-2-carboxaldehyde | Not Specified in Abstract | Not Specified | Not Specified | Not Specified | [1] |
| Chlorinated Thiophenes (General) | CBS-QB3 | Not Specified | Not Specified | Not Specified | [2] |
Theoretical and Experimental Protocols
The investigation of the electronic structure of chlorinated benzothiophenes predominantly relies on computational quantum chemistry methods. A typical workflow for these theoretical studies is outlined below.
Computational Methodology
A robust theoretical investigation of the electronic structure of chlorinated benzothiophenes typically involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing geometry optimization calculations. A popular and effective method for this is the M06-2X functional with a 6-311++G** basis set.[1] Another commonly used functional is B3LYP-D3BJ with a def2-SVP basis set.[3] The optimization process continues until a true energy minimum on the potential energy surface is found, which is confirmed by the absence of imaginary vibrational frequencies.[3]
-
Electronic Structure Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties. These calculations provide crucial information such as the energies of the molecular orbitals (HOMO and LUMO).
-
Analysis of Electronic Properties: The calculated HOMO and LUMO energies are used to determine the HOMO-LUMO gap, which is a key indicator of the molecule's chemical reactivity and kinetic stability.[4] Other properties that can be derived include ionization potential, electron affinity, and global reactivity descriptors.
-
Solvation Effects: To model the behavior of these molecules in a solution, a polarizable continuum model (PCM) can be employed, with a specific solvent such as water.[1]
Synthesis of Chlorinated Benzothiophenes
While this guide focuses on theoretical studies, it is important to note the synthetic context. Chlorinated benzothiophenes can be synthesized through various methods, including the C3-chlorination of C2-substituted benzothiophene derivatives using sodium hypochlorite pentahydrate.[1]
Visualizing the Theoretical Workflow
The following diagrams illustrate the core concepts and workflows associated with the theoretical study of chlorinated benzothiophenes.
Caption: General structure of a chlorinated benzothiophene.
Caption: Workflow for theoretical electronic structure studies.
References
- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
An In-depth Technical Guide to Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and explores the broader pharmacological context of the benzothiophene scaffold, offering insights for researchers and professionals in drug development.
Chemical Identity and Nomenclature
The compound is systematically named This compound . This International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its molecular structure, featuring a benzothiophene core chlorinated at the 5-position with a methyl carboxylate group at the 2-position.
Synonyms: This compound is also known by several other names, which are important to recognize in literature and chemical databases. These include:
-
5-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester[1]
-
5-chloro-2-benzo[b]thiophenecarboxylic acid methyl ester[1]
-
Methyl 5-chlorobenzo[b]thiophene-2-carboxylate
CAS Number: The unique Chemical Abstracts Service (CAS) registry number for this compound is 35212-96-5 .[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₂S | [1] |
| Molecular Weight | 226.68 g/mol | [1] |
| Melting Point | 113-115 °C | |
| Boiling Point | 338.7 °C at 760 mmHg | |
| Flash Point | 170.8 °C | [4] |
Synthesis and Characterization
General Synthetic Approach:
A plausible synthetic route could involve the reaction of 4-chlorothiophenol with a suitable three-carbon synthon bearing an ester group, followed by an intramolecular cyclization to form the benzothiophene ring. Subsequent esterification would yield the final product.
Caption: A generalized workflow for the synthesis of the target molecule.
Analytical Characterization:
The structural confirmation of this compound would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern and the presence of the methyl ester group.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ester and the C-Cl bond.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.
Biological Activity and Therapeutic Potential
Currently, there is a lack of specific studies detailing the biological activity and signaling pathways directly modulated by this compound. However, the benzothiophene scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5]
The Broad Pharmacological Profile of Benzothiophene Derivatives:
Benzothiophene derivatives have been shown to exhibit a wide range of pharmacological activities, including:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
-
Antidiabetic
-
Antitubercular[5]
The diverse biological activities of this class of compounds stem from their ability to interact with various biological targets, including enzymes and receptors. The specific nature and position of substituents on the benzothiophene ring play a crucial role in determining the pharmacological profile and potency of a given derivative.
Caption: Diverse pharmacological activities associated with the benzothiophene core structure.
Given the established importance of the benzothiophene nucleus, this compound represents a valuable starting point for further investigation and could serve as a key intermediate in the synthesis of more complex and potent therapeutic agents. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its potential in drug discovery.
References
An In-depth Technical Guide to Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a key intermediate in various pharmaceutical and research applications.
Core Compound Data
This compound is a benzothiophene derivative with significant applications in organic synthesis and medicinal chemistry. Its chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₇ClO₂S[1][2] |
| Molecular Weight | 226.68 g/mol [1] |
| CAS Number | 35212-96-5[1][2] |
| Synonyms | 5-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester, 5-chloro-2-benzo[b]thiophenecarboxylic acid methyl ester[1] |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound involves the condensation of 2,4-dichlorobenzaldehyde with methyl thioglycolate. This approach is analogous to the synthesis of similar benzothiophene structures and can be adapted for this specific compound.
Synthesis of this compound
Materials:
-
2,4-dichlorobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 2,4-dichlorobenzaldehyde, methyl thioglycolate, and potassium carbonate is prepared in dimethylformamide.
-
The reaction mixture is subjected to heating, potentially under microwave irradiation to reduce reaction times, a technique shown to be effective in similar syntheses.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.
-
The resulting mixture is extracted with dichloromethane.
-
The organic layer is washed sequentially with water and brine.
-
The washed organic layer is then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved through column chromatography on silica gel.
Characterization:
The synthesized compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
-
Melting Point: The melting point of the purified compound is measured as an indicator of purity.
Synthesis Workflow
The logical flow of the synthesis and characterization process for this compound is illustrated in the following diagram.
Caption: Synthesis and Characterization Workflow.
References
A Comprehensive Review of Synthetic Strategies for 5-Chlorinated Benzothiophene Esters
For Immediate Release
A deep dive into the synthesis of 5-chlorinated benzothiophene esters, a critical scaffold in medicinal chemistry and drug development, reveals a variety of strategic approaches. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and comparative data.
The 5-chlorinated benzothiophene ester core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis has been approached through several key strategies, primarily involving either the construction of the benzothiophene ring system with the chloro and ester functionalities pre-installed or the modification of a pre-existing 5-chlorobenzothiophene core. This review consolidates the available literature to present a detailed guide to these synthetic routes.
Key Synthetic Approaches
The synthesis of 5-chlorinated benzothiophene esters can be broadly categorized into three main strategies:
-
Ring-Closing Cyclization Reactions: These methods involve the formation of the benzothiophene ring from acyclic precursors already bearing the necessary chloro- and ester-related functionalities.
-
Synthesis from 5-Chlorobenzothiophene-2-Carboxylic Acid: This two-step approach involves the initial synthesis of the corresponding carboxylic acid followed by esterification.
-
Gewald-type Reactions: While less specific to the 5-chloro substitution, the Gewald reaction offers a potential pathway to amino-substituted benzothiophene esters which can be further modified.
I. Ring-Closing Cyclization Reactions
A prominent and efficient method for the direct synthesis of 5-chlorinated benzothiophene esters is through the cyclization of appropriately substituted precursors. A key example is the microwave-assisted synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate.
Microwave-Assisted Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
This method provides rapid access to the target compound from readily available starting materials.
Experimental Protocol:
A mixture of 5-chloro-2-fluorobenzonitrile (3.2 mmol), methyl thioglycolate (3.36 mmol), and triethylamine (9.92 mmol) in a suitable solvent is subjected to microwave irradiation. The reaction proceeds to completion within minutes, yielding the desired product in high yield.
Table 1: Reaction Data for Microwave-Assisted Synthesis
| Starting Material | Reagents | Conditions | Product | Yield |
| 5-Chloro-2-fluorobenzonitrile | Methyl thioglycolate, Triethylamine | Microwave, 11 min | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | High |
Logical Workflow for Microwave-Assisted Synthesis:
Caption: Microwave-assisted synthesis workflow.
II. Synthesis from 5-Chlorobenzothiophene-2-Carboxylic Acid
A versatile and widely applicable method for preparing a variety of 5-chlorinated benzothiophene esters involves the initial synthesis of 5-chlorobenzothiophene-2-carboxylic acid, followed by esterification.
A. Synthesis of 5-Chlorobenzothiophene-2-Carboxylic Acid
Several routes have been reported for the synthesis of this key intermediate.
1. From 2-Chlorothiophene:
This multi-step synthesis begins with the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis of the resulting ketone.
2. From 5-Chloro-2-bromothiophene:
This method involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene, which is then carboxylated using carbon dioxide.
3. From 5-Chloro-2-acetylthiophene:
The target carboxylic acid can be obtained by the oxidation of 5-chloro-2-acetylthiophene.
Table 2: Comparison of Synthetic Routes to 5-Chlorobenzothiophene-2-Carboxylic Acid
| Starting Material | Key Reagents | Key Steps |
| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, NaOH | Friedel-Crafts acylation, Hydrolysis |
| 5-Chloro-2-bromothiophene | Mg, CO₂ | Grignard formation, Carboxylation |
| 5-Chloro-2-acetylthiophene | Oxidizing agent (e.g., NaClO₂) | Oxidation |
Synthetic Pathways to the Carboxylic Acid Intermediate:
Caption: Synthetic routes to the carboxylic acid.
B. Esterification of 5-Chlorobenzothiophene-2-Carboxylic Acid
Once the carboxylic acid is obtained, it can be converted to the corresponding ester through various standard esterification methods. The most common is the Fischer esterification.
Experimental Protocol (Fischer Esterification):
5-Chlorobenzothiophene-2-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The ester is isolated by extraction and purified by chromatography or recrystallization.
Table 3: General Conditions for Fischer Esterification
| Substrate | Reagent | Catalyst | Conditions | Product |
| 5-Chlorobenzothiophene-2-carboxylic acid | Alcohol (ROH) | H₂SO₄ or TsOH | Reflux | 5-Chlorobenzothiophene-2-carboxylate ester |
Mechanism of Fischer Esterification:
Caption: Fischer esterification mechanism.
III. Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides access to 2-aminothiophenes. While not specific for benzothiophenes, it can be a potential route to precursors of the target compounds. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The application of this reaction to cyclic ketones can lead to tetrahydrobenzothiophene derivatives, which could potentially be aromatized to the desired benzothiophene.
Further research is needed to explore the direct application of the Gewald reaction for the synthesis of 5-chlorinated benzothiophene esters.
Conclusion
The synthesis of 5-chlorinated benzothiophene esters is achievable through a variety of synthetic routes. The choice of method depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Direct cyclization methods, such as the microwave-assisted synthesis, offer a rapid and efficient route to specific derivatives. The two-step approach via the 5-chlorobenzothiophene-2-carboxylic acid provides greater flexibility in the choice of the ester group. This review serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, providing a solid foundation for the development of novel synthetic strategies for this important class of compounds.
Methodological & Application
Synthesis of Methyl 5-chloro-1-benzothiophene-2-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a three-step sequence starting from the readily available methylthiobenzene: formylation to construct the benzothiophene core, regioselective chlorination at the 5-position, and subsequent esterification.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the following key transformations:
-
Synthesis of Benzo[b]thiophene-2-carbaldehyde (2): A one-pot reaction of methylthiobenzene (1) with n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF) affords the core heterocyclic structure.
-
Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid (4): This step involves the oxidation of the aldehyde (2) to the carboxylic acid (3), followed by regioselective chlorination at the 5-position.
-
Synthesis of this compound (5): The final product is obtained by the esterification of the carboxylic acid (4) with methanol.
Application Notes and Protocols for the Purification of Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful development of active pharmaceutical ingredients (APIs). The following protocols for recrystallization and flash column chromatography are based on established methods for structurally similar benzothiophene derivatives and are designed to yield high-purity material.
Overview of Purification Strategies
The choice of purification technique for this compound primarily depends on the nature and quantity of impurities present in the crude material. The two most common and effective methods for compounds of this class are recrystallization and flash column chromatography.
-
Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities, provided a suitable solvent system can be identified. It relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
-
Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or when a suitable recrystallization solvent cannot be found.
A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Recrystallization Protocol
Recrystallization is often the preferred method for final purification due to its efficiency and scalability. The key to a successful recrystallization is the selection of an appropriate solvent.
Solvent Screening
A systematic solvent screen is essential to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. Based on the purification of analogous benzothiophene esters, suitable starting solvents for screening include methanol, ethanol, isopropanol, ethyl acetate, and mixtures of these with water or hexanes.[1][2]
Protocol for Solvent Screening:
-
Place approximately 20-50 mg of crude this compound into a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heat the mixture gently (e.g., in a warm water bath) while adding the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes.
-
Observe the formation of crystals. The quality and quantity of the crystals will indicate the suitability of the solvent.
The results of the solvent screening should be recorded in a structured table for easy comparison.
| Trial No. | Solvent(s) & Ratio | Amount of Compound (mg) | Volume of Solvent (mL) | Solubility (Hot) | Solubility (Cold) | Crystal Appearance |
| 1 | Methanol | 50 | Soluble | Sparingly Soluble | ||
| 2 | Ethanol | 50 | Soluble | Sparingly Soluble | ||
| 3 | Isopropanol | 50 | Soluble | Insoluble | ||
| 4 | Ethyl Acetate | 50 | Very Soluble | Soluble | ||
| 5 | Ethyl Acetate/Hexanes | 50 | ||||
| 6 | Methanol/Water | 50 |
Scaled-Up Recrystallization Protocol
Once an optimal solvent system is identified (e.g., methanol or an ethyl acetate/hexanes mixture), the following protocol can be used for larger quantities.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Heat the mixture to the boiling point of the solvent with gentle swirling or stirring.
-
Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Once at room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Flash Column Chromatography Protocol
Flash column chromatography is a highly effective method for purifying this compound, especially when dealing with multiple impurities or when recrystallization is ineffective.
Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used for benzothiophene derivatives.
Procedure for TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a ratio of 9:1).
-
Visualize the separated spots under UV light (254 nm).
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., hexanes/ethyl acetate mixture determined by TLC)
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
The logical steps for setting up and running a flash column are depicted below.
Caption: Step-by-step workflow for flash column chromatography.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
| Analytical Technique | Parameter to be Assessed | Expected Result for Pure Compound |
| Thin-Layer Chromatography (TLC) | Single spot | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Peak purity and area % | A single major peak with >98% purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton (¹H) and Carbon (¹³C) spectra | Spectra consistent with the structure of this compound, with no significant impurity peaks. |
| Melting Point | Melting range | A sharp melting point range. |
By following these detailed protocols, researchers and drug development professionals can achieve high-purity this compound, ensuring the quality and reliability of subsequent synthetic steps and biological evaluations.
References
Application Notes and Protocols: Methyl 5-chloro-1-benzothiophene-2-carboxylate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-1-benzothiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The benzothiophene scaffold is a prominent pharmacophore found in a variety of biologically active compounds.[1] The presence of a chlorine atom at the 5-position and a methyl carboxylate at the 2-position provides two key anchor points for chemical modification, allowing for the synthesis of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Key Applications in Medicinal Chemistry
The structural features of this compound make it an ideal starting material for the development of targeted therapies. The core benzothiophene structure has been associated with a wide range of pharmacological activities, including but not limited to:
-
Anticancer Agents: As a scaffold for kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as STAT3 and PIM kinases.[2][3][4]
-
Antimicrobial Agents: As a foundational structure for the development of novel antibacterial and antifungal compounds.[5]
-
Anti-inflammatory Agents: The benzothiophene nucleus is present in drugs like Zileuton, an inhibitor of 5-lipoxygenase involved in inflammatory pathways.
-
Enzyme Inhibitors: Derivatives have shown inhibitory activity against various enzymes, including branched-chain α-ketoacid dehydrogenase kinase (BDK).[6]
Experimental Protocols
The following protocols detail the fundamental transformations of this compound into key intermediates and subsequent conversion into bioactive molecules.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.
Workflow for Hydrolysis:
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (3N)
-
Hydrochloric acid (HCl) solution (1N)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1 eq.) in ethanol.
-
Add a 3N aqueous solution of sodium hydroxide (2 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water.
-
Acidify the aqueous solution to a pH of approximately 2-3 using a 1N HCl solution, which should result in the precipitation of the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 5-chloro-1-benzothiophene-2-carboxylic acid as a solid.[5]
Protocol 2: Amide Coupling to Synthesize Bioactive Amides
This protocol outlines the general procedure for coupling the synthesized 5-chloro-1-benzothiophene-2-carboxylic acid with various amines to generate a library of amide derivatives.
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Materials:
-
5-Chloro-1-benzothiophene-2-carboxylic acid
-
Desired amine (primary or secondary)
-
A suitable coupling agent such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (3a)[7]
-
A suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N)[7]
-
Anhydrous solvent such as tetrahydrofuran (THF) or ethyl acetate[7]
Procedure:
-
To a solution of 5-chloro-1-benzothiophene-2-carboxylic acid (1 eq.) in anhydrous THF, add the desired amine (1.1 eq.) and potassium carbonate (1.1 eq.).[7]
-
Add the coupling agent (1.5 eq.) to the mixture.[7]
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-1-benzothiophene-2-carboxamide.
Application in the Synthesis of Kinase Inhibitors
Derivatives of benzothiophene have shown significant potential as inhibitors of various kinases involved in cancer progression.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[8] Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[8] The general strategy involves the synthesis of 2-carbonylbenzo[b]thiophene derivatives.
Caption: Inhibition of the STAT3 signaling pathway.
Quantitative Data for STAT3 Inhibitors:
| Compound ID | Target Cells | IC₅₀ (µM) | Reference |
| 6o | MDA-MB-468 | 0.89 | [8] |
| 8b | HCT116 | Not specified | [2] |
Note: The reported compounds are benzo[b]thiophene 1,1-dioxide derivatives, suggesting that oxidation of the sulfur atom in the benzothiophene core is a key step for this activity.
PIM Kinase Inhibition
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. Benzothiophene-containing scaffolds have been investigated as PIM kinase inhibitors.[9]
Caption: Inhibition of the PIM kinase signaling pathway.
Application in the Synthesis of Antimicrobial Agents
Benzothiophene derivatives have demonstrated promising activity against various microbial pathogens, including multidrug-resistant strains.
Synthesis of Antimicrobial Acylhydrazones
A notable application of chloro-substituted benzothiophene-2-carboxylic acid derivatives is in the synthesis of acylhydrazones with potent antibacterial activity.
Quantitative Data for Antimicrobial Acylhydrazones:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [5] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (daptomycin-resistant) | 4 | [5] |
Note: The synthesis of these compounds involves the conversion of the carboxylic acid to a hydrazide, followed by condensation with an appropriate aldehyde.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a wide array of biologically active molecules. Its utility in constructing libraries of potential kinase inhibitors and antimicrobial agents makes it a compound of significant interest for drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers to explore the rich medicinal chemistry of this scaffold.
References
- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Methyl 5-chloro-1-benzothiophene-2-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a key starting material for the synthesis of novel compounds for biological screening. The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines the primary derivatization strategies, detailed experimental protocols, and representative biological data to guide the discovery of new therapeutic agents.
The primary point of derivatization for this compound is the methyl ester at the C2 position. This versatile functional group can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of a diverse library of carboxamide derivatives through coupling with various amines.
Derivatization Strategy: A Two-Step Approach
The derivatization workflow involves a two-step synthetic sequence to generate a library of 5-chloro-1-benzothiophene-2-carboxamides. This approach allows for the introduction of a wide variety of chemical functionalities, enabling a thorough investigation of the structure-activity relationship (SAR).
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid. This intermediate is crucial for the subsequent amidation reactions.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with a nonpolar solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.
-
A precipitate of 5-chloro-1-benzothiophene-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield the pure carboxylic acid.
Protocol 2: Synthesis of 5-chloro-1-benzothiophene-2-carboxamide Derivatives
This protocol outlines the amidation of 5-chloro-1-benzothiophene-2-carboxylic acid with a diverse library of primary and secondary amines using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).
Materials:
-
5-chloro-1-benzothiophene-2-carboxylic acid
-
A library of primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction
Procedure:
-
Dissolve 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in DMF or DCM in a round-bottom flask.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-chloro-1-benzothiophene-2-carboxamide derivative.
Biological Screening Data
Derivatives of the benzothiophene-2-carboxamide scaffold have shown promising activity in various biological assays. The following tables summarize representative quantitative data for analogous compounds, which can serve as a benchmark for newly synthesized derivatives.
Anticancer Activity
Thiophene carboxamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5][6]
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Thiophene-2-carboxamides | MCF-7 (Breast) | 0.28 - 76.18 | [5] |
| Thiophene-2-carboxamides | HT-29 (Colon) | 30.6 - 69.28 | [5] |
| Thiophene-2-carboxamides | A375 (Melanoma) | - | [5] |
| Benzo[b]thiophene Carboxamides | SK-BR-3 (Breast) | >10 | [7] |
| Benzo[b]thiophene Carboxamides | MDA-MB-231 (Breast) | >10 | [7] |
| Benzo[b]thiophene Carboxamides | T-47D (Breast) | >10 | [7] |
Antibacterial Activity
Benzothiophene derivatives have demonstrated significant antibacterial activity, including against multidrug-resistant strains.[8][9]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzo[b]thiophene Acylhydrazones | Staphylococcus aureus | 4 - >128 | [8] |
| Benzo[b]thiophene Acylhydrazones | Methicillin-resistant S. aureus (MRSA) | 4 - >128 | [8] |
| 5-Chlorothiophene Chalcones | Escherichia coli | ≤ 50 | [10] |
| 5-Chlorothiophene Chalcones | Pseudomonas aeruginosa | ≤ 50 | [10] |
| 5-Chlorothiophene Chalcones | Staphylococcus aureus | ≤ 50 | [10] |
Proposed Mechanism of Action in Cancer
The anticancer activity of thiophene-2-carboxamide derivatives is believed to be mediated through various signaling pathways, often culminating in the induction of apoptosis.[6] Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6] A common downstream effect is the activation of the caspase cascade, leading to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Application of "Methyl 5-chloro-1-benzothiophene-2-carboxylate" in agrochemical synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 5-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. While specific, commercialized agrochemicals directly derived from this starting material are not prominently documented in publicly available literature, its structural motif is of significant interest in agrochemical research. The benzothiophene core is a key component in a variety of compounds exhibiting fungicidal, herbicidal, and insecticidal properties.
The primary application of this compound in agrochemical synthesis lies in its conversion to benzothiophene carboxamides. This class of compounds has been explored for various pharmacological and biological activities. The general strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride. This reactive intermediate can then be coupled with a diverse range of amines to generate a library of novel carboxamide derivatives. These derivatives can be screened for potential agrochemical activity.
The 5-chloro substituent on the benzothiophene ring is an important feature, as halogen atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of a molecule, often enhancing its efficacy as an agrochemical.
The following sections provide a detailed, representative protocol for the synthesis of benzothiophene carboxamides from this compound, intended to serve as a foundational method for researchers exploring the agrochemical potential of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key step in preparing for the synthesis of carboxamide derivatives.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Add a solution of sodium hydroxide (2.0 eq) in distilled water (2 volumes) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with distilled water and transfer to a beaker.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water.
-
Dry the product under vacuum to yield 5-chloro-1-benzothiophene-2-carboxylic acid.
Protocol 2: Synthesis of 5-chloro-1-benzothiophene-2-carbonyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
5-chloro-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) and anhydrous toluene (10 volumes).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 5-chloro-1-benzothiophene-2-carbonyl chloride is typically used directly in the next step without further purification.
Protocol 3: General Procedure for the Synthesis of N-substituted-5-chloro-1-benzothiophene-2-carboxamides
This protocol provides a general method for the synthesis of a library of carboxamide derivatives by reacting the acyl chloride with various amines.
Materials:
-
5-chloro-1-benzothiophene-2-carbonyl chloride
-
A variety of primary or secondary amines (e.g., anilines, benzylamines, etc.)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 volumes) at 0 °C (ice bath).
-
Prepare a solution of crude 5-chloro-1-benzothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM (5 volumes).
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure N-substituted-5-chloro-1-benzothiophene-2-carboxamide.
Data Presentation
As no specific quantitative data for agrochemical derivatives of this compound are available in the searched literature, the following table presents a hypothetical summary of results that could be obtained from the screening of a library of synthesized benzothiophene carboxamides. This serves as a template for researchers to populate with their own experimental data.
| Compound ID | Amine Moiety | Yield (%) | Fungicidal Activity (EC₅₀, µg/mL) vs. Botrytis cinerea | Herbicidal Activity (% Inhibition @ 100 ppm) vs. Lemna minor |
| BTC-001 | Aniline | 85 | > 100 | 15 |
| BTC-002 | 4-Chloroaniline | 82 | 55.3 | 45 |
| BTC-003 | 2,4-Difluoroaniline | 78 | 25.1 | 68 |
| BTC-004 | Benzylamine | 90 | > 100 | 10 |
| BTC-005 | 4-Methoxybenzylamine | 88 | 89.7 | 22 |
Mandatory Visualization
Caption: Synthetic workflow for agrochemical discovery.
Caption: Structure-activity relationship hypothesis.
Application Notes & Protocols: Quantification of Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-1-benzothiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the manufacturing of Raloxifene, a selective estrogen receptor modulator (SERM). The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods for its quantification are essential for process control and quality assurance in drug development and manufacturing.
These application notes provide a detailed overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of this compound. The protocol is based on established methodologies for the analysis of structurally related compounds, particularly Raloxifene and its impurities.
Analytical Method: Reversed-Phase HPLC
High-performance liquid chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. For a non-polar compound like this compound, a reversed-phase setup is ideal.
Principle
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time. By using a suitable detector, such as a UV-Vis spectrophotometer, the amount of the compound eluting from the column can be quantified.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: General workflow for HPLC analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the development and validation of an HPLC method for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.
Prepare a series of calibration standards by diluting the standard stock solution with acetonitrile to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Accurately weigh a known amount of the sample (e.g., reaction mixture, crude product) expected to contain this compound. Dissolve the sample in a known volume of acetonitrile. The final concentration should fall within the range of the calibration standards. If necessary, perform a serial dilution. Filter the final sample solution through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification
-
System Suitability: Before sample analysis, inject the mid-range calibration standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.
-
Calibration Curve: Inject each calibration standard in duplicate. Plot a graph of the mean peak area against the concentration of this compound. Perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the sample solution using the equation of the line from the calibration curve. Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.
The logical relationship for method validation is depicted below.
Caption: Key parameters for analytical method validation.
Data Presentation: Method Validation Summary (Hypothetical Data)
The following tables present hypothetical data for the validation of the described HPLC method, as would be expected from a validation study.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=2) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Regression | |
| Slope | 15,234 |
| Intercept | 120 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery (%) | 99.77 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
| Repeatability (n=6) | 50 | 761,500 | 4,569 | 0.60 |
| Intermediate Precision (n=6, different day/analyst) | 50 | 762,100 | 6,100 | 0.80 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation, including assessments of specificity, linearity, accuracy, precision, and sensitivity, is crucial before its implementation for routine analysis in a drug development or quality control setting. The provided parameters serve as a strong foundation for such validation efforts.
Application Notes and Protocols: "Methyl 5-chloro-1-benzothiophene-2-carboxylate" as a Versatile Intermediate for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Methyl 5-chloro-1-benzothiophene-2-carboxylate as a key intermediate in the synthesis of various bioactive compounds. This document details the synthetic pathways to potent antimicrobial and anticancer agents, complete with experimental protocols, quantitative biological data, and visual diagrams of the synthetic and biological processes.
Introduction
This compound is a valuable scaffold in medicinal chemistry. Its benzothiophene core is a recurring motif in a multitude of pharmacologically active molecules. The chloro- and methyl ester functionalities at positions 5 and 2, respectively, offer strategic points for chemical modification, enabling the generation of diverse libraries of compounds for drug discovery programs. This document focuses on the derivatization of this intermediate into two classes of bioactive molecules: acylhydrazone-based antimicrobial agents and multi-kinase inhibitors with anticancer properties.
Key Synthetic Intermediate: 5-Chloro-1-benzothiophene-2-carboxylic Acid
The journey from this compound to a wide array of bioactive molecules typically commences with its hydrolysis to the corresponding carboxylic acid. This activated intermediate is then readily coupled with various amines, hydrazides, and other nucleophiles to generate the final compounds.
Experimental Protocol: Hydrolysis of this compound
This protocol outlines the saponification of the methyl ester to yield 5-chloro-1-benzothiophene-2-carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (3N)
-
Hydrochloric acid (HCl) solution (1N)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water (H₂O)
Procedure:
-
Dissolve this compound in ethanol.
-
Add a 3N solution of sodium hydroxide.
-
Stir the solution at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with a 1N HCl solution, which will cause the product to precipitate.
-
Extract the precipitate with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to yield 5-chloro-1-benzothiophene-2-carboxylic acid as a solid.
Caption: Synthetic workflow for the hydrolysis of the methyl ester.
Application 1: Synthesis of Acylhydrazone Derivatives as Antimicrobial Agents
Acylhydrazone derivatives of benzothiophenes have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus. The following section details the synthesis and biological activity of such compounds derived from 5-chloro-1-benzothiophene-2-carboxylic acid.
Experimental Protocol: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide
This two-step protocol first describes the formation of the carbohydrazide intermediate, followed by its condensation with an aldehyde.
Step 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carbohydrazide
Materials:
-
6-Chlorobenzo[b]thiophene-2-carboxylic acid
-
tert-Butyl carbazate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Under an inert atmosphere (N₂), dissolve 6-chlorobenzo[b]thiophene-2-carboxylic acid and tert-butyl carbazate in anhydrous DCM and cool to 0 °C.
-
Add DMAP to the mixture.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through Celite® and wash with DCM.
-
Concentrate the filtrate and treat the resulting tert-butyl protected intermediate with a 1:1 mixture of DCM and TFA for 1 hour at room temperature.
-
Remove the solvent under reduced pressure to yield 6-chlorobenzo[b]thiophene-2-carbohydrazide.
Step 2: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide
Materials:
-
6-chlorobenzo[b]thiophene-2-carbohydrazide
-
Pyridine-2-carbaldehyde
-
Ethanol (EtOH)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 6-chlorobenzo[b]thiophene-2-carbohydrazide in ethanol, add pyridine-2-carbaldehyde and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product.
Caption: Synthetic workflow for an antimicrobial acylhydrazone derivative.
Biological Activity Data
The synthesized acylhydrazone derivatives were evaluated for their antimicrobial activity against various strains of Staphylococcus aureus.
| Compound ID | Strain | MIC (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus ATCC 29213 | 4 |
| S. aureus (Methicillin-resistant) | 4 | |
| S. aureus (Daptomycin-resistant) | 4 | |
| Data sourced from a study on benzo[b]thiophene acylhydrazones as antimicrobial agents.[1] |
Application 2: Synthesis of Multi-Kinase Inhibitors for Anticancer Therapy
Derivatives of 5-hydroxybenzothiophene-2-carboxylic acid have been identified as potent inhibitors of multiple kinases, a promising strategy in cancer therapy. The following section describes the synthesis and biological activity of these compounds. The initial step would involve the synthesis of 5-hydroxybenzothiophene-2-carboxylic acid from a suitable precursor, followed by amidation.
Experimental Protocol: Synthesis of 5-hydroxy-N-(4-chlorophenyl)benzo[b]thiophene-2-carboxamide
Materials:
-
5-Hydroxybenzothiophene-2-carboxylic acid
-
4-Chloroaniline
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5-hydroxybenzothiophene-2-carboxylic acid in DCM, add HBTU and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-chloroaniline to the reaction mixture.
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Continue stirring at room temperature overnight.
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Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Caption: Synthetic workflow for a multi-kinase inhibitor.
Biological Activity Data
The synthesized 5-hydroxybenzothiophene derivatives were screened for their inhibitory activity against a panel of kinases and for their anticancer activity against various cell lines.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Hydrazide Derivative 16b | Clk4 | 11 |
| DRAK1 | 87 | |
| Haspin | 125.7 | |
| Clk1 | 163 | |
| Dyrk1B | 284 | |
| Dyrk1A | 353.3 |
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| Hydrazide Derivative 16b | U87MG (Glioblastoma) | 7.2 |
| HCT-116 (Colon) | >10 | |
| A549 (Lung) | >10 | |
| HeLa (Cervical) | >10 | |
| Data sourced from a study on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.[2] |
Signaling Pathway Inhibition
The anticancer activity of these compounds is attributed to their ability to inhibit multiple protein kinases involved in cell cycle progression and proliferation. The inhibition of kinases like Clk1, Clk4, Dyrk1A, and Haspin disrupts the normal signaling cascades that promote cancer cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of kinase signaling pathways by benzothiophene derivatives.
Conclusion
This compound serves as a readily accessible and versatile starting material for the synthesis of a diverse range of bioactive compounds. The protocols and data presented herein demonstrate its utility in developing novel antimicrobial and anticancer agents. The straightforward derivatization of its corresponding carboxylic acid allows for extensive structure-activity relationship studies, paving the way for the discovery of new and improved therapeutic agents. Researchers are encouraged to utilize these methodologies as a foundation for their own drug discovery and development efforts.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloro-1-benzothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-1-benzothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors. Inadequate drying of reagents and solvents is a frequent issue, particularly in reactions involving moisture-sensitive reagents like Grignard reagents or lithium diisopropylamide (LDA). Another common cause is incomplete reaction. For esterification reactions, the presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield. Finally, suboptimal reaction temperatures can either slow down the reaction or lead to the formation of side products.
Q2: I am observing multiple spots on my TLC plate, indicating an impure product. What are the likely side products?
The nature of side products is highly dependent on the synthetic route. In syntheses involving arynes, a thia-Fries rearrangement can lead to isomeric impurities. If you are employing a Friedel-Crafts acylation, the process can generate various waste products that may contaminate your desired compound. When preparing the precursor, 5-chlorothiophene-2-carboxylic acid, from 2-thiophenecarboxaldehyde, incomplete chlorination or oxidation can result in residual starting materials or intermediates.
Q3: The purification of the final product by column chromatography is proving difficult. Are there any tips?
Difficulty in purification often arises when the polarity of the desired product is very similar to that of the impurities. If you are facing this issue, consider using a different solvent system for your column chromatography. Sometimes, a multi-step purification involving recrystallization followed by column chromatography can be more effective. One report suggests that direct reaction with hydrazine can lead to a mixture of products that is challenging to separate.
Q4: My esterification of 5-chloro-1-benzothiophene-2-carboxylic acid is not going to completion. How can I improve this?
The Fischer esterification, a common method for this conversion, is an equilibrium process. To drive the reaction towards the formation of the ester, it is crucial to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. Using a large excess of the alcohol (methanol in this case) can also help to shift the equilibrium towards the product side.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded reagents. | Ensure all reagents, especially organometallic compounds, are fresh and have been stored under appropriate conditions (e.g., under an inert atmosphere, at the correct temperature). |
| Presence of moisture in the reaction. | Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature as specified in the protocol. Use an appropriate heating or cooling bath. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature (within the limits of product and reagent stability). Ensure efficient stirring. |
| Insufficient amount of a key reagent. | Re-calculate the stoichiometry and ensure all reagents are added in the correct molar ratios. | |
| Formation of a Major, Unidentified Side Product | Incorrect reaction conditions favoring a side reaction. | Review the literature for known side reactions of your chosen synthetic route. Adjust the temperature, solvent, or catalyst as needed. |
| Impure starting materials. | Verify the purity of your starting materials by techniques such as NMR or GC-MS before starting the reaction. Purify them if necessary. | |
| Difficulty in Isolating the Product After Workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is water-soluble. | If the product has some water solubility, perform multiple extractions with the organic solvent to maximize recovery. |
Experimental Protocols
A common route to this compound involves the cyclization to form the benzothiophene ring followed by esterification. Below is a generalized protocol.
Step 1: Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid
A widely used method for the synthesis of the benzothiophene core is the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization. For the 5-chloro substituted compound, one could start from 4-chlorothiophenol.
Step 2: Esterification to this compound
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Dissolve 5-chloro-1-benzothiophene-2-carboxylic acid in a large excess of methanol.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux the mixture for several hours, monitoring the reaction progress by TLC.
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After completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis problems.
Optimization of reaction conditions for preparing "Methyl 5-chloro-1-benzothiophene-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of reaction conditions for the preparation of Methyl 5-chloro-1-benzothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent and effective method involves the condensation and subsequent cyclization of a substituted 2-halobenzaldehyde, such as 2,4-dichlorobenzaldehyde or 2-fluoro-4-chlorobenzaldehyde, with methyl thioglycolate in the presence of a suitable base and solvent. This approach offers a direct route to the benzothiophene core.
Q2: What are the critical parameters to control during the synthesis?
A2: The key parameters that significantly influence the reaction's success are:
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Choice of Base: The strength and stoichiometry of the base are crucial for promoting the initial condensation and the subsequent intramolecular cyclization.
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Reaction Temperature: Temperature control is vital to balance the reaction rate and minimize the formation of side products.
-
Solvent Selection: The polarity and boiling point of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics.
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Purity of Starting Materials: Impurities in the starting materials can lead to undesired side reactions and complicate the purification of the final product.
Q3: What are some potential side reactions to be aware of?
A3: Under strongly basic conditions, 2-chlorobenzaldehyde derivatives can undergo a Cannizzaro reaction, leading to the formation of the corresponding alcohol and carboxylic acid. Additionally, methyl thioglycolate can undergo self-condensation or oxidation, especially at elevated temperatures. Incomplete cyclization may also result in the formation of stable intermediates.
Q4: How can I purify the crude this compound?
A4: The most common purification techniques are column chromatography on silica gel and recrystallization. For column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is typically effective. Recrystallization from a suitable solvent, such as methanol or ethanol, can also yield a high-purity product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Reaction temperature is too low. 3. Impure starting materials. 4. Incorrect solvent. | 1. Use a fresh, anhydrous base (e.g., K₂CO₃, NaH) and ensure correct stoichiometry. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Verify the purity of the 2-halobenzaldehyde and methyl thioglycolate. 4. Switch to a higher-boiling polar aprotic solvent like DMF or DMSO. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Base is too strong or used in excess. 3. Presence of oxygen, leading to oxidation of methyl thioglycolate. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base (e.g., K₂CO₃ instead of NaH) or reduce its stoichiometry. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate mixing. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the reaction temperature in small increments. 3. Ensure efficient stirring throughout the reaction. |
| Difficulty in Product Isolation/Purification | 1. Formation of an emulsion during workup. 2. Product co-elutes with impurities during column chromatography. 3. Product fails to crystallize. | 1. Add brine to the aqueous layer to break the emulsion. 2. Adjust the solvent system for column chromatography (e.g., use a different solvent mixture or a shallower gradient). 3. Try a different recrystallization solvent or use a seed crystal to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-Dichlorobenzaldehyde
This protocol is adapted from the synthesis of a similar compound and may require optimization.
Materials:
-
2,4-Dichlorobenzaldehyde
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Methyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous DMF, add methyl thioglycolate (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of benzothiophene-2-carboxylates based on related literature. Note: These values are for analogous compounds and should be used as a starting point for optimization.
Table 1: Optimization of Reaction Conditions for a Related Synthesis
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 6 | 65 |
| 2 | K₂CO₃ (2.5) | DMF | 100 | 4 | 78 |
| 3 | NaH (2.0) | THF | 65 | 8 | 55 |
| 4 | Cs₂CO₃ (2.0) | DMSO | 100 | 4 | 82 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Byproduct formation in the synthesis of chlorinated benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated benzothiophenes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the chlorination of benzothiophenes?
A1: During the chlorination of benzothiophenes, several byproducts can form depending on the starting material and reaction conditions. The most frequently encountered byproducts include:
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Over-chlorinated products: Formation of di- or poly-chlorinated benzothiophenes.
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Oxidation products: If the benzothiophene substrate has sensitive functional groups (e.g., alcohols), these can be oxidized to aldehydes or ketones. The sulfur atom in the benzothiophene ring can also be oxidized to a sulfoxide or a sulfone, particularly at room temperature over extended reaction times.[1]
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Heterobenzylic chlorination: Chlorination of alkyl groups attached to the benzothiophene ring.[1]
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Rearrangement isomers: In some synthetic routes leading to the benzothiophene core, rearrangement can occur, leading to different isomers of the final product.[2]
Q2: My primary goal is monochlorination. How can I avoid the formation of dichlorinated byproducts?
A2: To favor monochlorination and minimize the formation of dichlorinated or other polychlorinated byproducts, consider the following strategies:
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Control Stoichiometry: Use a molar ratio where the benzothiophene is in slight excess relative to the chlorinating agent. This reduces the likelihood of a second chlorination event.
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Slow Reagent Addition: Add the chlorinating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the electrophile and improves selectivity.
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Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to an acceptable level, before significant amounts of the dichlorinated product begin to form.
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Choice of Chlorinating Agent: Some chlorinating agents are more reactive than others. For instance, N-Chlorosuccinimide (NCS) has been observed to produce bis-chlorinated byproducts.[1] Experimenting with milder chlorinating agents may provide better selectivity.
Q3: I am observing significant amounts of S-oxidation byproducts (sulfoxides/sulfones). How can I prevent this?
A3: The formation of sulfoxides and sulfones is a common side reaction, especially when using oxidizing chlorinating agents like sodium hypochlorite. To minimize S-oxidation:
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Temperature Control: Avoid prolonged reaction times at room temperature, as this has been shown to favor the formation of sulfones.[1] The optimal temperature for C3-chlorination using sodium hypochlorite is reported to be in the 65–75 °C range for shorter reaction times.[1][3][4]
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Reaction Time: Shorter reaction times at the optimal temperature for chlorination will generally reduce the extent of sulfur oxidation.
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Alternative Reagents: If S-oxidation remains a persistent issue, consider using a non-oxidizing chlorinating agent.
Q4: My starting material has a hydroxyl group, and I'm getting a lot of the corresponding aldehyde/ketone as a byproduct. What can I do?
A4: The oxidation of alcohols to aldehydes or ketones is a known competing reaction, particularly with reagents like sodium hypochlorite.[1][3][4] Here are some approaches to address this:
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Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before the chlorination step. The protecting group can be removed after the desired chlorination has been achieved.
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Temperature Optimization: In some cases, higher temperatures (65–75 °C) can favor chlorination over oxidation. Conversely, lower temperatures (<55 °C) have been shown to favor the formation of the aldehyde.[1]
-
Alternative Chlorinating Agents: Consider using a chlorinating agent that is less prone to oxidizing alcohols.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Chlorinated Benzothiophene
| Possible Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Ensure accurate measurement of all reactants. A slight excess of the benzothiophene starting material may be beneficial for selective monochlorination. |
| Suboptimal Reaction Temperature | The optimal temperature can be highly dependent on the specific substrate and chlorinating agent. For C3-chlorination with NaOCl, 65–75 °C is recommended.[1][3] Lower temperatures may lead to incomplete reaction or favor byproduct formation.[3] |
| Inefficient Mixing | Ensure vigorous stirring, especially in biphasic reactions, to maximize contact between reactants. |
| Inhibition by Substituents | The presence of a carbonyl group at the C2-position has been shown to inhibit the chlorination reaction.[3][4] If possible, modify the synthetic route to introduce this group after the chlorination step. |
| Decomposition of Product | Some chlorinated benzothiophenes may be unstable under the reaction or workup conditions. Ensure prompt workup and purification after the reaction is complete. |
Issue 2: Complex Product Mixture with Multiple Byproducts
| Possible Cause | Recommended Solution(s) |
| Over-chlorination | Reduce the amount of chlorinating agent used. Add the chlorinating agent slowly to the reaction mixture. Monitor the reaction closely and stop it before significant di- or poly-chlorination occurs. |
| Oxidation of Sulfur and/or Substituents | If using an oxidizing chlorinating agent like NaOCl, adjust the temperature and reaction time. Use protecting groups for sensitive functional groups like alcohols. Consider a different, non-oxidizing chlorinating agent. |
| Incorrect Reaction Temperature | Running the reaction at a suboptimal temperature can lead to a variety of side reactions. For NaOCl-mediated C3-chlorination, lower temperatures can lead to oxidative byproducts.[1][3][4] |
| Presence of Impurities in Starting Material | Ensure the purity of the starting benzothiophene and all reagents and solvents before starting the reaction. |
Experimental Protocols
General Protocol for C3-Chlorination of C2-Substituted Benzothiophenes using Sodium Hypochlorite
This protocol is adapted from a reported procedure for the C3-chlorination of C2-substituted benzothiophenes.[1]
Materials:
-
C2-substituted benzothiophene
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Acetonitrile
-
Water
-
Methylene chloride (for extraction)
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a 0.5 M solution of the desired benzothiophene in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Heat the solution to 70 °C with stirring.
-
Prepare a 2.67 M aqueous solution of sodium hypochlorite pentahydrate.
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Add the aqueous NaOCl·5H₂O solution to the heated benzothiophene solution.
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Stir the reaction mixture vigorously for 20 minutes.
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Add a second portion of a 2.5 M aqueous NaOCl·5H₂O solution with continued vigorous stirring.
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After the reaction is complete (monitor by TLC or GC-MS), cool the biphasic solution to room temperature.
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Partition the mixture between water and methylene chloride.
-
Separate the layers and wash the aqueous layer with methylene chloride.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data from a Representative Experiment (C3-chlorination of 2-methylbenzo[b]thiophene): [1]
| Product/Byproduct | Yield |
| 3-chloro-2-methylbenzo[b]thiophene | Major Product |
| 2-(chloromethyl)benzo[b]thiophene | 8% |
| 2-(chloromethyl)-3-chlorobenzo[b]thiophene | 14% |
| 3-chloro-2-methylbenzo[b]thiophene-1,1-dioxide | 4% (at room temp.) |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Visualizations
Caption: Potential byproduct pathways in benzothiophene chlorination.
Caption: Troubleshooting workflow for benzothiophene chlorination.
References
- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C3-Chlorination of C2-substituted benzo[ b]thiophene derivatives in the presence of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of "Methyl 5-chloro-1-benzothiophene-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-chloro-1-benzothiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
-
Reagent Quality: Degradation or impurity of starting materials or reagents.
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Solution: Ensure all reagents are of high purity and appropriately stored. Use freshly opened solvents and reagents whenever possible.
-
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Incorrect Stoichiometry: Inaccurate measurement of reactants.
-
Solution: Carefully verify the molar ratios of all reactants. For reactions sensitive to stoichiometry, use precise weighing and measuring techniques.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
-
Side Reactions: Competing reaction pathways may be leading to the formation of byproducts.
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Solution: Adjusting the reaction temperature can often minimize side reactions. Running the reaction at a lower temperature may increase selectivity for the desired product.
-
-
Decomposition of Product: The target molecule may be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed promptly and at a low temperature. Avoid prolonged exposure to strong acids or bases.
-
-
Ineffective Purification: The chosen purification method may not be suitable for separating the product from specific impurities.
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Solution: Optimize the column chromatography conditions. A different solvent system or a gradient elution may be necessary for better separation. Recrystallization from a suitable solvent system can also be an effective purification step.
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The expected yield can vary significantly based on the synthetic route and reaction conditions. Generally, yields ranging from 50% to 70% are considered good for laboratory-scale synthesis. Optimization of reaction parameters is crucial for maximizing the yield.
Q2: What are the most common impurities observed?
A2: Common impurities may include unreacted starting materials, over-alkylated byproducts, or products of side reactions such as dimerization or polymerization. The specific impurities will depend on the synthetic method employed.
Q3: How can I improve the purity of my final product?
A3: Column chromatography is a highly effective method for purifying this compound.[1] A gradient elution with a non-polar solvent system like petroleum ether-ethyl acetate is often successful.[1] Recrystallization can also be used to achieve high purity if a suitable solvent is identified.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: For structural confirmation and purity assessment, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and melting point analysis is recommended.[2]
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 60 | 12 | 45 | 85 |
| 80 | 8 | 65 | 90 |
| 100 | 6 | 62 | 80 |
Table 2: Optimization of Column Chromatography Conditions
| Solvent System (Petroleum Ether:Ethyl Acetate) | Elution Type | Purity of Main Fraction (%) |
| 95:5 | Isocratic | 92 |
| 90:10 | Isocratic | 95 |
| Gradient (98:2 to 90:10) | Gradient | >98 |
Experimental Protocols
General Synthesis Protocol:
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting substituted thiophenol in an appropriate solvent (e.g., DMF or toluene).
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Reagent Addition: Add the base (e.g., K₂CO₃ or NaH) portion-wise at room temperature. Stir the mixture for 30 minutes.
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Cyclization: Add the appropriate methyl propiolate derivative dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
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Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Purification Protocol (Column Chromatography):
-
Column Preparation: Pack a glass column with silica gel using a slurry method with petroleum ether.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Workflow Diagram:
Caption: General experimental workflow for synthesis and purification.
References
Stability and degradation pathways of "Methyl 5-chloro-1-benzothiophene-2-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of Methyl 5-chloro-1-benzothiophene-2-carboxylate. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
While specific data for this exact molecule is limited, based on its structural similarity to other benzothiophene derivatives, the primary stability concerns are hydrolysis of the methyl ester, oxidation of the sulfur atom, and potential photolytic degradation. It is generally stable at normal temperatures but may degrade at elevated temperatures.[1]
Q2: What are the likely degradation pathways for this compound?
The most probable degradation pathways for this compound include:
-
Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 5-chloro-1-benzothiophene-2-carboxylic acid and methanol. Alkaline hydrolysis is a common method for cleaving such esters.[2][3][4]
-
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.[1][5][6][7][8] This oxidation can be induced by common laboratory oxidants or through metabolic processes.
-
Photodegradation: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to light, which may lead to complex reaction pathways including oxidation and ring cleavage.[9]
Q3: What are the expected decomposition products under thermal stress?
For a structurally related bromo-analog, thermal decomposition can generate carbon monoxide, carbon dioxide, sulfur oxides (SOx), and the corresponding hydrogen halide. Therefore, under significant thermal stress, this compound would be expected to decompose into similar products, including hydrogen chloride.
Troubleshooting Guides
Problem 1: Inconsistent results in bioassays or screening.
-
Possible Cause: Degradation of the compound in the assay medium. The methyl ester may be hydrolyzing to the carboxylic acid, which could have different biological activity and solubility.
-
Troubleshooting Steps:
-
Analyze a sample of the compound that has been incubated in the assay medium under the same conditions (time, temperature, pH) by HPLC to check for the appearance of new peaks.
-
If degradation is observed, consider preparing fresh stock solutions more frequently or, if the carboxylic acid is the active form, conduct experiments with the hydrolyzed product.
-
Evaluate the pH of your assay medium. Basic conditions will accelerate the hydrolysis of the methyl ester.
-
Problem 2: Appearance of unexpected peaks in HPLC analysis of a stored sample.
-
Possible Cause: The sample may be degrading upon storage.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Analyze Degradants: Use HPLC-MS to identify the mass of the unexpected peaks. A mass increase of 16 Da or 32 Da could indicate the formation of the sulfoxide or sulfone, respectively. A mass decrease of 14 Da would be consistent with hydrolysis to the carboxylic acid.
-
Photostability: Protect the compound from light by using amber vials or storing it in the dark.
-
Problem 3: Low yield or unexpected side products during a chemical reaction.
-
Possible Cause: The reaction conditions may be promoting the degradation of the this compound starting material or product.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, avoid using strong bases for extended periods, as this will promote the hydrolysis of the methyl ester. If a base is necessary, consider using milder conditions or a non-nucleophilic base.
-
Control Temperature: Avoid excessive heating, as this can lead to thermal decomposition.
-
Inert Atmosphere: If using reagents that are sensitive to oxidation or if the reaction is run at elevated temperatures, perform the reaction under an inert atmosphere.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative stability data for this compound in the public domain. The following table provides a general overview of the expected stability based on related compounds.
| Stress Condition | Expected Stability | Potential Degradation Products | Analytical Technique for Detection |
| Acidic Hydrolysis | Susceptible | 5-chloro-1-benzothiophene-2-carboxylic acid | HPLC, LC-MS |
| Alkaline Hydrolysis | Highly Susceptible | 5-chloro-1-benzothiophene-2-carboxylic acid | HPLC, LC-MS |
| Oxidation (e.g., H₂O₂) | Susceptible | This compound-1-oxide (Sulfoxide), this compound-1,1-dioxide (Sulfone) | HPLC, LC-MS |
| Photolysis (UV/Vis) | Potentially Unstable | Complex mixture of photo-oxidation and rearrangement products | HPLC, GC-MS |
| Thermal (Dry Heat) | Stable at moderate temperatures, degrades at high temperatures | CO, CO₂, SOx, HCl | TGA, DSC |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10][11][12]
1. Acidic Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cool, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration for HPLC analysis.
2. Alkaline Hydrolysis:
-
Dissolve the compound in a suitable organic solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Stir at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Due to the higher reactivity, heating may not be necessary.[2]
-
Cool, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Stir at room temperature for a specified period (e.g., 2, 6, 24 hours), protected from light.
-
Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute for HPLC analysis.
4. Photolytic Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to a calibrated light source (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and an integrated near UV energy of NLT 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples at various time points by HPLC.
5. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat in a calibrated oven at a specified temperature (e.g., 105°C) for a set period.
-
Cool, dissolve a known weight of the sample in a suitable solvent, and analyze by HPLC.
Stability-Indicating HPLC Method (Example)
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point. For example, start with 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. ijsdr.org [ijsdr.org]
Technical Support Center: Purification of Halogenated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of halogenated organic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of halogenated organic compounds often challenging?
A1: Halogenated organic compounds present unique purification challenges due to several factors:
-
Reactivity and Instability: The carbon-halogen bond can be labile, especially in the presence of certain reagents or on acidic surfaces like silica gel. This can lead to dehalogenation, where the halogen atom is removed, resulting in impurities that are often difficult to separate from the desired product.
-
"Stickiness" and Poor Chromatography: Some halogenated compounds can exhibit strong, non-specific interactions with stationary phases like silica gel, leading to broad peaks, tailing, and poor separation in column chromatography.
-
Co-elution: Halogenated compounds and their dehalogenated impurities can have very similar polarities, causing them to co-elute during chromatographic separation, which complicates achieving high purity.[1]
-
Solubility Issues: Finding a suitable solvent system for both chromatography and crystallization can be difficult, as some halogenated compounds have limited solubility in common organic solvents.
Q2: What are the most common impurities encountered when working with halogenated organic compounds?
A2: The most common impurities are typically dehalogenated analogues of the target compound. These can arise either as byproducts during the synthesis or as degradation products during workup and purification. Other potential impurities include starting materials, reagents, and byproducts from other side reactions.
Q3: When should I choose flash chromatography, preparative HPLC, or crystallization for purifying my halogenated compound?
A3: The choice of purification technique depends on the scale of your experiment, the nature of your compound and impurities, and the required final purity.
-
Flash Chromatography: This is a good first choice for routine purifications of multi-gram quantities. It is relatively fast and cost-effective. However, it may not be suitable for separating compounds with very similar polarities.
-
Preparative HPLC: This technique offers higher resolution and is ideal for separating challenging mixtures, such as diastereomers or compounds with very close retention times. It is also suitable for purifying highly polar compounds that are difficult to handle with normal-phase chromatography. The downside is that it is more expensive and time-consuming than flash chromatography.
-
Crystallization: If your halogenated compound is a solid, crystallization can be a highly effective and scalable purification method, often yielding very pure material. The main challenge is finding a suitable solvent or solvent system.
Q4: My halogenated compound seems to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel is a common problem, often due to the acidic nature of the stationary phase. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18-functionalized silica gel can be a good alternative, as it avoids the acidic environment of normal-phase silica.
Troubleshooting Guides
Flash Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Halogenated Compound and a Less Polar Impurity (Likely Dehalogenated Product) | Co-elution due to similar polarities. | - Optimize the solvent system using TLC. Try a less polar solvent system to increase the separation between the spots.- Consider using a different solvent system altogether (e.g., toluene/ethyl acetate instead of hexanes/ethyl acetate).- If separation is still poor, preparative HPLC may be necessary. |
| Product is Tailing or Streaking on the Column | - Compound is very polar.- Strong interaction with the silica gel.- Column is overloaded. | - Add a small amount of a more polar solvent to your eluent (e.g., a few drops of methanol in dichloromethane).- Deactivate the silica gel with triethylamine if your compound is basic.- Ensure you are not exceeding the loading capacity of your column. As a rule of thumb, use at least 20-50 times the weight of silica gel to your crude sample weight. |
| No Compound Eluting from the Column | - Compound has degraded on the silica gel.- The solvent system is not polar enough to elute the compound. | - First, test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider alternative stationary phases.- If stable, gradually increase the polarity of the eluent. If the compound still doesn't elute, it may be irreversibly adsorbed. |
| Multiple Spots on TLC After Column, Where There Was Only One Before | Compound is degrading on the column. | - This is a strong indication of instability on silica gel. Follow the recommendations for acid-sensitive compounds (deactivation of silica, alternative stationary phases). |
Crystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated.- The cooling rate is too fast.- Impurities are inhibiting crystal formation. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then try cooling again.- If the compound is still soluble, the chosen solvent is not suitable. A new solvent or a solvent mixture is needed. |
| Poor Recovery of Crystalline Material | - The compound has significant solubility in the cold solvent.- Too much solvent was used initially. | - Ensure the solution is cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- The filtrate can be concentrated and a second crop of crystals can be collected. |
Data Presentation
Table 1: Representative Purification Outcomes for Halogenated Organic Compounds
The following data are illustrative and represent typical ranges for recovery and purity. Actual results will vary depending on the specific compound, impurities, and experimental conditions.
| Purification Method | Typical Recovery | Typical Purity | Notes |
| Flash Chromatography | 70-95% | 90-98% | Highly dependent on the separation factor (ΔRf) between the compound and impurities. |
| Preparative HPLC | 60-90% | >98% | Lower recovery is often due to the collection of only the purest fractions. |
| Crystallization | 50-90% | >99% | Can provide very high purity in a single step if a suitable solvent is found. Recovery can be improved by collecting multiple crops. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Halogenated Compound
Objective: To purify a halogenated organic compound from non-polar impurities using flash column chromatography.
Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude halogenated compound in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more volatile solvent like dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the top layer of sand.
-
Gently add a small amount of fresh eluent and drain again to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified halogenated compound.
-
Protocol 2: Crystallization of a Halogenated Organic Compound
Objective: To purify a solid halogenated organic compound by crystallization.
Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate or in a water bath) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes while continuing to apply vacuum.
-
Transfer the crystals to a watch glass and allow them to dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.
-
Visualizations
References
Challenges in the scale-up synthesis of "Methyl 5-chloro-1-benzothiophene-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 5-chloro-1-benzothiophene-2-carboxylate.
Troubleshooting Guide
Issue 1: Low Yields Upon Scale-Up
Q: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab-scale (grams) to pilot-scale (kilograms). What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge in process chemistry. Several factors could be contributing to this issue. A systematic investigation into the following areas is recommended:
-
Heat Transfer Limitations: Exothermic reactions that are easily managed in a lab flask can lead to localized overheating in a large reactor. This can cause degradation of starting materials, intermediates, or the final product, as well as promote side reactions.
-
Troubleshooting:
-
Monitor the internal reaction temperature at multiple points within the reactor.
-
Employ a reactor with a higher surface-area-to-volume ratio or a more efficient cooling system.
-
Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.
-
-
-
Mixing Inefficiencies: Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of impurities. What works in a small, magnetically stirred flask may not translate directly to a large, mechanically stirred reactor.
-
Troubleshooting:
-
Optimize the agitator type, speed, and position to ensure proper homogenization of the reaction mixture.
-
For multi-phase reactions, ensure efficient mass transfer between phases.
-
-
-
Extended Reaction Times: Longer reaction times are often required for larger batches, which can increase the likelihood of product degradation or the formation of thermally labile impurities.
-
Changes in Reagent Stoichiometry and Addition Rates: The optimal stoichiometry and addition rates at the lab scale may not be directly transferable.
-
Troubleshooting:
-
Re-optimize the molar ratios of reactants and catalysts for the larger scale.
-
Investigate the effect of the rate of addition of key reagents on the impurity profile.
-
-
Quantitative Data on Yield Optimization (Hypothetical Data):
| Scale | Reactor Volume (L) | Agitator Speed (RPM) | Reagent Addition Time (h) | Average Yield (%) |
| Lab | 1 | 500 | 0.5 | 85 |
| Pilot | 100 | 200 | 4 | 65 |
| Optimized Pilot | 100 | 350 | 2 | 82 |
Issue 2: Increased Impurity Profile at Scale
Q: Our scaled-up batches of this compound show a higher level of impurities compared to our lab-scale synthesis. How can we identify and control these impurities?
A: The impurity profile can change significantly during scale-up due to the factors mentioned above. A logical approach to impurity management is crucial.
-
Impurity Identification:
-
Utilize analytical techniques such as LC-MS and NMR to identify the structure of the major impurities.
-
Common impurities in benzothiophene synthesis can include regioisomers, over-chlorinated or under-chlorinated species, and products of side reactions.
-
-
Impurity Control Strategies:
-
Starting Material Purity: Ensure the purity of starting materials, as impurities can be carried through the synthesis and affect the final product quality.
-
Reaction Parameter Optimization: As with yield optimization, fine-tuning temperature, reaction time, and stoichiometry can minimize the formation of specific impurities.
-
Work-up and Purification: The work-up procedure may need to be adapted for larger volumes. The efficiency of extractions and washes can decrease at scale. Purification methods like crystallization are highly dependent on concentration, solvent system, and cooling rate, all of which require re-optimization for large-scale production.
-
Logical Workflow for Impurity Management:
Side reactions of "Methyl 5-chloro-1-benzothiophene-2-carboxylate" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Methyl 5-chloro-1-benzothiophene-2-carboxylate in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: Based on the reactivity of its functional groups (ester, chloro substituent, and benzothiophene core), the most common side reactions include hydrolysis of the methyl ester, nucleophilic aromatic substitution of the chloro group, and potential self-condensation or polymerization under harsh conditions. Ring-opening of the thiophene ring can also occur under strongly reductive or oxidative conditions.
Q2: Under what conditions is the hydrolysis of the methyl ester group likely to occur?
A2: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid, is likely to occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. Strong aqueous acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) will catalyze this reaction.
Q3: Can the chloro group at the 5-position be displaced?
A3: Yes, the chloro group on the benzothiophene ring can undergo nucleophilic aromatic substitution (SNAr). This is more likely to occur with strong nucleophiles and may be facilitated by electron-withdrawing groups on the aromatic ring. The reactivity is generally lower than for activated aryl chlorides (e.g., with nitro groups).
Q4: Is this compound susceptible to decarboxylation?
A4: The methyl ester itself is not prone to decarboxylation. However, if the ester is hydrolyzed to the corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid, this acid can undergo decarboxylation, especially at high temperatures, to yield 5-chloro-1-benzothiophene.
Q5: What is the stability of this compound to heat and light?
A5: Benzothiophene derivatives are generally quite thermally stable.[1] However, prolonged exposure to high temperatures could lead to decomposition. While many benzothiophenes exhibit photochemical stability, some derivatives can be sensitive to UV light, potentially leading to dimerization or other photochemical reactions.[2][3] It is advisable to store the compound in a cool, dark place and to protect reaction mixtures from excessive light exposure.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Carboxylic Acid Impurity
-
Symptom: Your reaction mixture or isolated product shows the presence of 5-chloro-1-benzothiophene-2-carboxylic acid, confirmed by techniques like LC-MS or NMR spectroscopy.
-
Potential Cause: Unintentional hydrolysis of the methyl ester. This can be caused by traces of water in your solvents or reagents, or by acidic or basic reaction conditions.
-
Troubleshooting Steps:
-
Dry Solvents and Reagents: Ensure all solvents and non-aqueous reagents are rigorously dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH: If possible, buffer the reaction mixture to maintain a neutral pH. If the reaction requires acidic or basic conditions, consider if a non-aqueous acid or base could be used.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Purification: The carboxylic acid impurity can often be removed by a mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up, followed by re-extraction of the desired ester into an organic solvent.
-
Issue 2: Unidentified Byproduct with a Higher Molecular Weight
-
Symptom: Mass spectrometry indicates the presence of a byproduct with a molecular weight corresponding to the substitution of the chloro group by a nucleophile present in the reaction mixture.
-
Potential Cause: Nucleophilic aromatic substitution (SNAr) at the 5-position.
-
Troubleshooting Steps:
-
Choice of Nucleophile: If possible, use a less reactive nucleophile or a protected version that is deprotected in a subsequent step.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of this side reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the formation of the substitution byproduct.
-
Catalyst Choice: In some cases, the choice of catalyst can influence the regioselectivity of a reaction. If applicable, screen different catalysts to find one that favors the desired reaction over nucleophilic substitution.
-
Issue 3: Low Yield and Presence of 5-chloro-1-benzothiophene
-
Symptom: The desired product is obtained in low yield, and a significant amount of 5-chloro-1-benzothiophene is detected.
-
Potential Cause: This suggests that hydrolysis of the ester followed by decarboxylation of the resulting carboxylic acid has occurred. This is most likely under harsh, high-temperature conditions, particularly if acidic or basic catalysts are used.
-
Troubleshooting Steps:
-
Avoid High Temperatures: If possible, conduct the reaction at a lower temperature.
-
Minimize Reaction Time: Extended reaction times at elevated temperatures increase the likelihood of this side reaction pathway.
-
Alternative Reagents: Consider using milder reagents that do not require high temperatures for activation.
-
Quantitative Data Summary
Data for the specific side reactions of this compound is not extensively available in the public literature. The following table provides general information on related compounds and reactions.
| Side Reaction | Reactant | Conditions | Side Product(s) | Typical Yield of Side Product | Reference |
| Hydrolysis | Methyl 5-chloropyrazine-2-carboxylate | NaOH, water | 5-hydroxypyrazine-2-carboxylic acid | Major product | [4] |
| Hydrolysis | Methyl 5-chloropyrazine-2-carboxylate | LiOH, water | 5-chloropyrazine-2-carboxylic acid | High Yield (intended product) | [4] |
| Friedel-Crafts Acylation (synthesis impurity) | 2-chlorothiophene | Trichloroacetyl chloride, AlCl₃ | 2-trichloroacetyl-5-chlorothiophene | Intermediate | [5] |
| Oxidation (synthesis impurity) | 5-chloro-2-acetylthiophene | Sodium chlorite, potassium dihydrogen phosphate | 5-chlorothiophene-2-carboxylic acid | High Yield (intended product) | [5] |
Experimental Protocols
Protocol 1: Saponification (Hydrolysis) of this compound
This protocol describes the intentional hydrolysis to form the corresponding carboxylic acid. Understanding these conditions helps in avoiding unintentional hydrolysis.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol/water (e.g., 4:1 v/v).
-
Addition of Base: Add a solution of sodium hydroxide (NaOH, 1.5 - 2.0 eq) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amidation of this compound
This protocol is for the synthesis of an amide, a common reaction for this type of ester. Side reactions to consider are incomplete reaction and potential nucleophilic attack at the 5-chloro position if a highly reactive amine is used at elevated temperatures.
-
Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.2 eq) in a suitable aprotic solvent (e.g., dry N,N-dimethylformamide (DMF) or dichloromethane (DCM)).
-
Activation (if starting from the carboxylic acid): If starting from 5-chloro-1-benzothiophene-2-carboxylic acid, add a coupling agent such as HBTU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 30 minutes at room temperature.
-
Direct Aminolysis (from the methyl ester): For direct conversion of the methyl ester, a more forcing condition might be needed. In a sealed tube, mix this compound (1.0 eq) with the amine (2.0-5.0 eq), either neat or in a high-boiling polar aprotic solvent. Heat the mixture to a temperature necessary to drive the reaction (e.g., 80-120 °C), monitoring by TLC or HPLC. Note: This direct method has a higher risk of side reactions.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF is used, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, brine, and then dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Potential hydrolysis and subsequent decarboxylation pathway.
References
Technical Support Center: Purification of Methyl 5-chloro-1-benzothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-chloro-1-benzothiophene-2-carboxylate. Our aim is to help you overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on column chromatography and recrystallization techniques.
| Issue | Potential Cause | Recommended Solution |
| Product does not crystallize | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystal formation. 3. Inappropriate solvent system. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Perform a mini-workup (e.g., wash with brine, dry with MgSO₄) to remove soluble impurities. 5. Re-evaluate the solvent system; a mixture of solvents may be necessary. |
| Oily product obtained after recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution cooled too quickly. 3. Presence of impurities that lower the melting point. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Attempt to purify a small amount by column chromatography to obtain a seed crystal for subsequent recrystallizations. |
| Poor separation in column chromatography | 1. Inappropriate solvent system (eluent). 2. Column was not packed properly. 3. Sample was loaded incorrectly. 4. Column was overloaded. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC). A good Rf value for the desired compound is typically 0.2-0.4. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. For less soluble compounds, consider dry loading. 4. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
| Product is still impure after purification | 1. Co-elution of impurities with similar polarity. 2. Incomplete removal of starting materials. 3. Degradation of the product on silica gel. | 1. Use a shallower solvent gradient during column chromatography to improve separation. 2. Consider using a different stationary phase (e.g., alumina) or a different purification technique (e.g., recrystallization, preparative HPLC). 3. Check for unreacted starting materials, such as 5-chloro-1-benzothiophene-2-carboxylic acid, which is more polar. 4. Assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If degradation occurs, consider alternative purification methods. |
| Low recovery of the product | 1. Product is too soluble in the recrystallization solvent. 2. Adsorption of the product onto the silica gel. 3. Product is volatile. | 1. Ensure the solution is thoroughly cooled to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals. 2. If the product is highly polar, it may be sticking to the silica. Try flushing the column with a more polar solvent. 3. Be cautious during solvent removal under reduced pressure; avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The most common impurities are typically unreacted starting materials or byproducts from the synthesis. These may include:
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5-chloro-1-benzothiophene-2-carboxylic acid: The precursor to the methyl ester. This is a more polar impurity.
-
Unreacted reagents from the esterification: For example, if using thionyl chloride and methanol, residual acids may be present.
-
Side-products from the benzothiophene ring formation: Depending on the synthetic route, these could include regioisomers or incompletely cyclized intermediates.
Q2: How can I effectively remove the unreacted carboxylic acid?
A2: Unreacted 5-chloro-1-benzothiophene-2-carboxylic acid is significantly more polar than the desired methyl ester. It can be removed by:
-
Column chromatography: The carboxylic acid will have a much lower Rf value and will elute much later than the ester.
-
Liquid-liquid extraction: Before column chromatography, you can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer. Be sure to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the unreacted starting material.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for column chromatography on silica gel is a non-polar solvent system with a small amount of a more polar solvent. For this compound, a mixture of hexanes and ethyl acetate or petroleum ether and ethyl acetate is commonly effective. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity while monitoring the separation by TLC.
Q4: Can I use recrystallization to purify my product? If so, what solvents should I try?
A4: Yes, recrystallization can be an effective purification method, especially if the impurities have significantly different solubilities than the product. A good recrystallization solvent is one in which your product is soluble at high temperatures but insoluble at low temperatures. For chlorinated aromatic compounds, you could try:
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Alcohols (e.g., methanol, ethanol, isopropanol)
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Hydrocarbons (e.g., hexanes, heptane)
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Aromatic solvents (e.g., toluene)
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Mixtures of solvents (e.g., ethanol/water, hexanes/ethyl acetate)
It is always recommended to perform small-scale solvent screening tests to find the optimal solvent or solvent mixture.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the starting solvent mixture.
-
Gradually increase the polarity of the eluent as needed, based on TLC monitoring.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexanes |
| Silica Gel to Crude Ratio | 50:1 (w/w) |
| TLC Rf of Pure Compound | ~0.3 in 10% Ethyl Acetate in Hexanes |
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
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Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask with a condenser
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
Technical Support Center: Recrystallization of Methyl 5-chloro-1-benzothiophene-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing Methyl 5-chloro-1-benzothiophene-2-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not a suitable choice for dissolving the compound.
-
Solution:
-
Increase Solvent Volume: Add a small amount of additional solvent. Be cautious not to add too much, as this may prevent the compound from precipitating upon cooling.
-
Select a Different Solvent: Consult the solvent screening table below and try a solvent with a polarity more similar to the compound. A mixture of solvents can also be effective.
-
Problem: The compound dissolves, but no crystals form upon cooling.
-
Possible Causes:
-
Too much solvent was used.
-
The solution is supersaturated.
-
Cooling is happening too rapidly.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed before placing it in an ice bath.[1]
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Use an Anti-Solvent: If a single solvent is being used, an "anti-solvent" (a solvent in which the compound is insoluble) can be added dropwise to the solution until it becomes slightly cloudy, which can then be clarified by adding a drop of the original solvent before cooling.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is cooling too quickly.
-
The compound is impure.
-
-
Solutions:
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Lower the Temperature: Reheat the solution until the oil dissolves, then allow it to cool more slowly.
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Use More Solvent: Add more solvent to the heated solution to ensure the compound remains dissolved until the temperature is below its melting point.
-
Change Solvent System: Select a solvent with a lower boiling point or use a solvent mixture.
-
Problem: The resulting crystals are colored or appear impure.
-
Possible Causes:
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Colored impurities are present in the crude material.
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The compound is degrading during heating.
-
-
Solutions:
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Use Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution through a fluted filter paper to remove the charcoal before cooling.
-
Lower the Heating Temperature: If the compound is heat-sensitive, use a solvent with a lower boiling point or heat the solution for a shorter period.
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Perform a Second Recrystallization: A second recrystallization of the obtained crystals can further improve purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I perform a small-scale solvent screening?
To identify a suitable solvent, place a small amount of your crude compound (20-30 mg) in a test tube and add a few drops of the solvent.[1] Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1]
Q3: My yield is very low after recrystallization. What can I do to improve it?
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Ensure Complete Precipitation: Cool the solution in an ice bath for an extended period (at least 30 minutes) to maximize crystal formation.[1]
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
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Rinse with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
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Recover from Filtrate: It may be possible to recover more product by partially evaporating the solvent from the filtrate and cooling for a second crop of crystals.
Q4: How can I purify my compound if recrystallization is not effective?
If recrystallization fails to yield a pure product, column chromatography is a common alternative for purifying benzothiophene derivatives.[4][5] A typical stationary phase is silica gel, and the mobile phase is often a mixture of non-polar and slightly polar solvents, such as hexane and ethyl acetate.[4][5]
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
This table should be used to record experimental data during the solvent selection process to facilitate comparison and identification of optimal conditions.[1]
| Trial No. | Solvent(s) & Ratio | Amount of Compound (mg) | Volume of Solvent (mL) | Solubility (Hot) | Solubility (Cold) | Crystal Appearance | Yield (%) | Purity (e.g., by HPLC, %) | Melting Point (°C) |
| 1 | |||||||||
| 2 | |||||||||
| 3 | |||||||||
| 4 | |||||||||
| 5 |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
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Crude this compound
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Various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)
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Test tubes
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Hot plate or water bath
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Vortex mixer
Procedure:
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Place approximately 20-30 mg of the crude compound into a small test tube.[1]
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Add a selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the volume of solvent used.[1] If the compound dissolves readily at room temperature, the solvent is likely too effective and may not be suitable for recrystallization.[1]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture.
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Continue adding the solvent dropwise to the hot mixture until the solid is completely dissolved.
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Allow the clear solution to cool slowly to room temperature.[1]
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Once at room temperature, place the test tube in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Observe the quantity and quality of the crystals formed. An ideal solvent will result in a good yield of well-formed crystals.
Protocol 2: Bulk Recrystallization
Objective: To purify a larger quantity of this compound using the optimal solvent identified in Protocol 1.
Materials:
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Crude this compound
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Optimal recrystallization solvent (determined from Protocol 1)
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Erlenmeyer flask
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Heating mantle or hot plate with a stirrer
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Condenser
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Büchner funnel and flask
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Filter paper
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Vacuum source
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Drying oven
Procedure:
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Place the crude compound into an appropriately sized Erlenmeyer flask.
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Add the minimum amount of the chosen solvent to the flask.
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Heat the mixture to the boiling point of the solvent with stirring. A condenser can be attached to prevent solvent loss.[1]
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Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
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Allow the clear solution to cool slowly and undisturbed to room temperature.
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Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the purified crystals in a drying oven or under a vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of different synthetic routes to benzothiophene-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the efficient and versatile synthesis of its derivatives, such as benzothiophene-2-carboxylates, is of significant interest to the drug development community. This guide provides a comparative overview of three distinct synthetic strategies: a modern palladium-catalyzed carbonylative cyclization, a rapid microwave-assisted approach, and a traditional method involving the cyclization of o-mercaptocinnamic acids. The performance of each route is evaluated based on experimental data, and detailed protocols are provided.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to benzothiophene-2-carboxylates is often a trade-off between factors such as yield, reaction time, substrate scope, and the availability and cost of starting materials and catalysts. The following table summarizes the key quantitative data for the three highlighted methods.
| Parameter | Palladium-Catalyzed Carbonylative Cyclization | Microwave-Assisted Synthesis from o-Halobenzonitrile | Classical Oxidative Cyclization of o-Mercaptocinnamic Acid |
| Starting Materials | 2-(Methylthio)phenylacetylenes, CO, Alcohol | o-Halobenzonitrile, Methyl thioglycolate | o-Mercaptocinnamic acid |
| Key Reagents/Catalysts | PdI2, KI, O2 (from air) | Triethylamine, DMSO | Iodine, Pyridine |
| Reaction Temperature | 80 °C | 130 °C | Reflux |
| Reaction Time | 24 hours | 11 - 15 minutes (for cyclization step) | Several hours |
| Yield | 57 - 83% | 58 - 96% (for the 3-amino intermediate) | Moderate to good |
| Key Advantages | Good functional group tolerance, uses simple building blocks | Extremely rapid, high yields, suitable for library synthesis | Avoids expensive metal catalysts, uses readily available starting materials |
| Key Disadvantages | Requires high pressure of CO, long reaction times, palladium catalyst | Two-step process requiring subsequent deamination, use of high-boiling solvent | Limited substrate scope, preparation of the starting material can be lengthy |
Experimental Protocols
Palladium-Catalyzed Oxidative Carbonylative Cyclization
This method provides access to benzothiophene-3-carboxylate esters through a palladium-catalyzed process that involves an intramolecular cyclization and carbon monoxide insertion.[1][2][3]
Reaction Scheme:
Starting Material: 2-(Methylthio)phenylacetylene derivative Product: Methyl 2-phenylbenzo[b]thiophene-3-carboxylate
Procedure: A 250 mL stainless-steel autoclave is charged with PdI2 (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol) in methanol (15 mL). The autoclave is sealed and pressurized with carbon monoxide (32 atm) and then air (to a total pressure of 40 atm). The reaction mixture is stirred at 80 °C for 24 hours. After cooling and depressurization, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired benzothiophene-3-carboxylate.[1][2]
Microwave-Assisted Synthesis from o-Halobenzonitrile and Subsequent Deamination
This two-step approach first involves a rapid microwave-assisted synthesis of a 3-aminobenzothiophene-2-carboxylate intermediate, which is then deaminated via a Sandmeyer-type reaction.
Step 1: Microwave-Assisted Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate [4]
Reaction Scheme:
Starting Materials: 2,5-Dichlorobenzonitrile, Methyl thioglycolate Product: Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Procedure: A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is irradiated in a microwave synthesizer at 130 °C for 11-15 minutes. After cooling, the reaction mixture is poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried under vacuum to give the 3-aminobenzo[b]thiophene-2-carboxylate.[4]
Step 2: Deamination via Sandmeyer Reaction
Reaction Scheme:
Starting Material: Methyl 3-aminobenzo[b]thiophene-2-carboxylate derivative Product: Methyl benzo[b]thiophene-2-carboxylate derivative
Procedure: The 3-aminobenzo[b]thiophene-2-carboxylate (1.0 equiv.) is dissolved in a mixture of sulfuric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equiv.) in water is added dropwise, and the mixture is stirred for 30 minutes to form the diazonium salt. This solution is then added to a solution of copper(I) oxide (catalytic amount) in aqueous sulfuric acid at 60 °C. The reaction is stirred for 1-2 hours, then cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Classical Synthesis: Oxidative Cyclization of o-Mercaptocinnamic Acid
This traditional method relies on the intramolecular cyclization of a pre-synthesized o-mercaptocinnamic acid, typically promoted by an oxidizing agent like iodine.[5]
Reaction Scheme:
Starting Material:o-Mercaptocinnamic acid Product: Benzo[b]thiophene-2-carboxylic acid
Procedure: o-Mercaptocinnamic acid (1.0 equiv.) is dissolved in pyridine. A solution of iodine (1.1 equiv.) in pyridine is added dropwise with stirring. The mixture is heated at reflux for 2-4 hours. After cooling, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine. The mixture is then acidified with hydrochloric acid, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the benzo[b]thiophene-2-carboxylic acid.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | Semantic Scholar [semanticscholar.org]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of Methyl 5-chloro- and 5-bromo-1-benzothiophene-2-carboxylate
A detailed guide for researchers and drug development professionals on the potential biological activities of two closely related halogenated benzothiophene esters.
The pursuit of novel therapeutic agents has led to extensive investigation into the biological properties of heterocyclic compounds. Among these, the benzothiophene scaffold is a prominent pharmacophore, with derivatives exhibiting a wide array of activities including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen substituents at the 5-position of the benzothiophene ring is a common strategy to modulate the pharmacological profile of these molecules. This guide provides a comparative overview of the anticipated biological activities of Methyl 5-chloro-1-benzothiophene-2-carboxylate and its bromo analog, Methyl 5-bromo-1-benzothiophene-2-carboxylate.
Data Presentation: A Comparative Overview of Anticipated Activities
Due to the absence of direct experimental data for the specified methyl esters, the following table provides a qualitative comparison based on the known biological activities of the broader class of 5-halobenzothiophene derivatives. It is important to note that these are predicted activities and would require experimental validation.
| Biological Activity | This compound (Predicted) | Methyl 5-bromo-1-benzothiophene-2-carboxylate (Predicted) | Rationale for Comparison |
| Anticancer Activity | Likely to exhibit cytotoxic effects against various cancer cell lines. | May exhibit comparable or potentially enhanced cytotoxic effects. | Halogenation at the 5-position of the benzothiophene core is a known feature of many anticancer compounds. The nature of the halogen (chloro vs. bromo) can influence lipophilicity and binding interactions with biological targets. Generally, bromo-substituted analogs can sometimes exhibit increased potency due to the higher atomic weight and polarizability of bromine, which may lead to stronger interactions with target proteins. |
| Antimicrobial Activity | Potential for antibacterial and antifungal properties. | Potential for antibacterial and antifungal properties, possibly with altered spectrum or potency. | Benzothiophene derivatives are known to possess antimicrobial activities. The difference in the halogen substituent could affect the compound's ability to penetrate microbial cell walls and interact with essential enzymes. |
| Enzyme Inhibition | Potential to inhibit various enzymes, such as kinases or proteases. | Potential for differential enzyme inhibition profiles compared to the chloro analog. | The electronic and steric properties of chlorine and bromine can lead to distinct binding affinities and selectivities for the active sites of enzymes. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to evaluate and compare the biological activities of this compound and its bromo analog.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and Methyl 5-bromo-1-benzothiophene-2-carboxylate) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by benzothiophene derivatives and a typical experimental workflow for assessing anticancer activity.
Caption: Experimental workflow for in vitro anticancer screening.
Caption: Potential inhibition of the RTK signaling pathway.
In Vitro Screening of Methyl 5-chloro-1-benzothiophene-2-carboxylate and its Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro biological activities of various derivatives of the benzothiophene scaffold, with a focus on compounds structurally related to Methyl 5-chloro-1-benzothiophene-2-carboxylate. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The data herein is compiled from various studies and presented for objective comparison.
Comparative Analysis of Biological Activities
The benzothiophene nucleus is a versatile scaffold that has been extensively modified to generate derivatives with a wide range of biological activities. In vitro screenings have revealed potent antimicrobial, anticancer, and enzyme-inhibitory properties among these compounds.
Antimicrobial Activity
Derivatives of benzothiophene have been evaluated for their efficacy against various bacterial and fungal strains. The data reveals that substitutions on the benzothiophene ring significantly influence the antimicrobial spectrum and potency.
Table 1: In Vitro Antimicrobial Activity of Benzothiophene Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) / Inhibition Zone (%) | Reference |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA and daptomycin-resistant strains) | 4 | [1][2] |
| 7b | Pyridine side chain derivative | Various bacteria | Activity comparable to ampicillin and gentamicin | [3] |
| 8 | Pyridine side chain derivative | Various bacteria | Activity comparable to ampicillin and gentamicin | [3] |
| 9b | Thiophene derivative | Fungal species | 100% inhibition | [3] |
| 10 | Thiophene derivative | Fungal species | 100% inhibition | [3] |
| 3 | Thiophene derivative | Aspergillus fumigatus | 78.9% inhibition | [3] |
| 5 | Thiophene derivative | Syncephalastrum racemosum | 95.5% inhibition | [3] |
| 6 | Thiophene derivative | Syncephalastrum racemosum | 88.3% inhibition | [3] |
| 7a | Thiophene derivative | Syncephalastrum racemosum | 87.3% inhibition | [3] |
MIC: Minimum Inhibitory Concentration
Anticancer and Cytotoxic Activity
The cytotoxic potential of benzothiophene derivatives has been investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate significant anticancer activity for certain derivatives.
Table 2: In Vitro Cytotoxic Activity of Benzothiophene Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [4] |
| 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 11 ± 3.2 | [4] |
| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [4] |
| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [4] |
| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon) | 10.8 ± 0.9 | [4] |
| 20 | 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative | Mean of 3 cell lines | 12.8 | [5] |
| 24 | 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative | Mean of 3 cell lines | 12.7 | [5] |
| 30 | 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative | HCT-116 (Colon) | 8 | [5] |
Enzyme Inhibition
Benzothiophene derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathways.
Table 3: In Vitro Enzyme Inhibition by Benzothiophene Derivatives
| Compound ID | Target Enzyme | IC50 | Reference |
| BT2 | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 µM | [6] |
| 6f | 5-Lipoxygenase (5-LO) | 0.17 mM (cell-free), 0.19 mM (cell-based) | [7] |
| 6l | 5-Lipoxygenase (5-LO) | 0.20 mM (cell-free), 0.37 mM (cell-based) | [7] |
| 5f | Acetylcholinesterase (AChE) | 62.10 µM | [8] |
| 5h | Butyrylcholinesterase (BChE) | 24.35 µM | [8] |
| 10b | Clk1 | 12.7 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro screening results.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC) or the zone of inhibition.
General Protocol for MIC Determination:
-
Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
The test compounds are serially diluted in a 96-well microtiter plate.
-
The standardized inoculum is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/ml and incubated for 24 hours.[10]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme.
General Principle for a Kinase Inhibition Assay (e.g., BDK):
-
The kinase, substrate, and co-factors are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated from the dose-response curves.
Visualized Workflows and Pathways
General Workflow for In Vitro Screening
Caption: General workflow for the in vitro screening of benzothiophene derivatives.
RhoA/ROCK Signaling Pathway in Cancer
Some benzo[b]thiophene derivatives have been investigated as inhibitors of the RhoA/ROCK pathway, which is crucial in cancer cell proliferation, migration, and invasion.[11]
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Utility of Methyl 5-chloro-1-benzothiophene-2-carboxylate and Methyl 5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate product efficacy. This guide provides a detailed comparison of two key heterocyclic esters: methyl 5-chloro-1-benzothiophene-2-carboxylate and methyl 5-chlorothiophene-2-carboxylate. We will delve into their synthesis, supported by experimental data, and compare their performance in synthetic applications.
Executive Summary
Both this compound and methyl 5-chlorothiophene-2-carboxylate are valuable intermediates in organic synthesis. The thiophene derivative is a well-established precursor in the synthesis of the anticoagulant drug Rivaroxaban. The benzothiophene analogue, while less documented in specific large-scale applications, serves as a versatile scaffold for the development of various bioactive molecules. The primary distinction lies in their core structures—a thiophene ring versus a benzothiophene (thianaphthene) ring—which influences their reactivity, physical properties, and the complexity of their synthetic routes.
Physicochemical Properties
A fundamental comparison of the two compounds reveals differences in molecular weight and complexity, stemming from the additional benzene ring in the benzothiophene structure.
| Property | This compound | Methyl 5-chlorothiophene-2-carboxylate |
| Molecular Formula | C₁₀H₇ClO₂S | C₆H₅ClO₂S |
| Molecular Weight | 226.68 g/mol | 176.61 g/mol [1] |
| CAS Number | 35212-96-5 | 35475-03-7[1] |
| Appearance | White to off-white solid | White or colorless to light yellow powder or liquid[1] |
| Melting Point | Not specified in readily available literature | 18 °C[1] |
| Boiling Point | Not specified in readily available literature | 226 °C[1] |
Synthesis and Experimental Protocols
The synthetic accessibility of these esters is a key consideration for their practical application. Methyl 5-chlorothiophene-2-carboxylate is readily prepared from its corresponding carboxylic acid, which itself has multiple established synthetic routes. The synthesis of this compound is less commonly detailed in high-yield, specific protocols.
Synthesis of Methyl 5-chlorothiophene-2-carboxylate
The most common and efficient route to methyl 5-chlorothiophene-2-carboxylate involves the esterification of 5-chlorothiophene-2-carboxylic acid. The acid is a crucial intermediate in the synthesis of Rivaroxaban.[2]
1. Synthesis of 5-chlorothiophene-2-carboxylic acid
Multiple methods exist for the synthesis of this key precursor, with one common industrial method being the oxidation of 5-chloro-2-acetylthiophene.
-
Experimental Protocol: Oxidation of 5-chloro-2-acetylthiophene [3]
-
Reagents: 5-chloro-2-acetylthiophene, acetone, potassium dihydrogen phosphate, sodium chlorite.
-
Procedure: 5-chloro-2-acetylthiophene is dissolved in acetone. An aqueous solution of potassium dihydrogen phosphate is added at 0-10 °C, followed by the dropwise addition of an aqueous solution of sodium chlorite. The reaction is then allowed to warm to 20-30 °C.
-
Yield: 82.3% to 84.9%[3]
-
Purity: 98.9% to 99.4% (HPLC)[3]
-
2. Esterification of 5-chlorothiophene-2-carboxylic acid
Standard esterification procedures, such as Fischer esterification, can be employed.
-
Experimental Protocol: Fischer Esterification
-
Reagents: 5-chlorothiophene-2-carboxylic acid, methanol, catalytic sulfuric acid.
-
Procedure: 5-chlorothiophene-2-carboxylic acid is refluxed in an excess of methanol with a catalytic amount of concentrated sulfuric acid. The reaction is monitored by TLC until completion. The excess methanol is removed under reduced pressure, and the residue is worked up by extraction.
-
Purity: Typically ≥ 98% (GC)[1]
-
Synthesis Workflow for Methyl 5-chlorothiophene-2-carboxylate
Synthesis of this compound
Detailed, high-yield, and readily scalable protocols for this compound are less prevalent in the literature. However, general methods for benzothiophene synthesis can be adapted. A common strategy involves the cyclization of a substituted thiophenol derivative.
1. Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid
A plausible route involves the condensation of 2-mercapto-5-chlorocinnamic acid.
-
Conceptual Protocol: Oxidative Cyclization
-
Reagents: 2-mercapto-5-chlorocinnamic acid, an oxidizing agent (e.g., iodine or potassium ferricyanide).
-
Procedure: The 2-mercapto-5-chlorocinnamic acid would be treated with an oxidizing agent in a suitable solvent to induce intramolecular cyclization to form the benzothiophene ring.
-
2. Esterification of 5-chloro-1-benzothiophene-2-carboxylic acid
Similar to the thiophene analogue, Fischer esterification would be a standard method.
-
Conceptual Protocol: Fischer Esterification
-
Reagents: 5-chloro-1-benzothiophene-2-carboxylic acid, methanol, catalytic sulfuric acid.
-
Procedure: The carboxylic acid would be refluxed in excess methanol with a catalytic amount of strong acid.
-
Synthesis Workflow for this compound
Performance in Synthetic Applications
The utility of these esters is best demonstrated by their performance in subsequent chemical transformations, particularly in the synthesis of biologically active molecules.
Methyl 5-chlorothiophene-2-carboxylate in Amide Bond Formation
This ester is a key building block for the synthesis of Rivaroxaban. Its precursor, 5-chlorothiophene-2-carboxylic acid, is typically converted to the more reactive acyl chloride for amide bond formation.
-
Experimental Protocol: Synthesis of Rivaroxaban Intermediate
-
Step 1: Acyl Chloride Formation: 5-chlorothiophene-2-carboxylic acid is treated with thionyl chloride in a suitable solvent like toluene to yield 5-chlorothiophene-2-carbonyl chloride.
-
Step 2: Amide Coupling: The resulting acyl chloride is then reacted with the amine component of the Rivaroxaban backbone in the presence of a base.
-
The direct use of methyl 5-chlorothiophene-2-carboxylate in amide formation would require harsher conditions (e.g., aminolysis at high temperatures or with strong bases) and is generally less efficient than the acyl chloride route.
This compound in Synthesis
The benzothiophene scaffold is present in numerous pharmaceutical agents, including raloxifene and zileuton. This compound can serve as a starting point for the synthesis of various derivatives. Its reactivity in cross-coupling reactions and nucleophilic aromatic substitution would be of primary interest.
-
Conceptual Application: Suzuki-Miyaura Coupling
-
The chloro-substituent on the benzothiophene ring can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl or heteroaryl groups at the 5-position, creating a library of substituted benzothiophenes for drug discovery. The reactivity of the C-Cl bond in this context is generally lower than that of C-Br or C-I bonds, often requiring more specialized catalyst systems.
-
Comparative Analysis
| Feature | This compound | Methyl 5-chlorothiophene-2-carboxylate |
| Synthetic Accessibility | Less established, multi-step synthesis with potentially lower overall yields. | Readily accessible via well-documented, high-yielding industrial processes. |
| Cost | Likely higher due to a more complex synthesis. | More cost-effective due to established large-scale production. |
| Reactivity | The benzofused ring influences the electronics of the thiophene core, potentially altering its reactivity in substitution and coupling reactions. The C-Cl bond reactivity is a key factor. | The thiophene ring is generally more electron-rich than the benzothiophene system, which can affect its reactivity profile. |
| Established Applications | A versatile scaffold for medicinal chemistry exploration. | A key, commercially significant intermediate for the synthesis of Rivaroxaban. |
Conclusion
Both this compound and methyl 5-chlorothiophene-2-carboxylate are valuable chemical entities for researchers in drug development and materials science.
Methyl 5-chlorothiophene-2-carboxylate is the superior choice when a project requires a readily available, cost-effective, and well-characterized building block, particularly for projects related to anticoagulants or those leveraging the established reactivity of the 5-chlorothiophene-2-carbonyl moiety.
This compound , on the other hand, offers a gateway to a broader and more complex chemical space. Its utility shines in discovery-phase research where the unique electronic and steric properties of the benzothiophene scaffold are desired for generating novel molecular architectures with potential biological activity. While its synthesis may be more challenging, the potential for developing proprietary compounds with unique pharmacological profiles makes it an attractive, albeit more specialized, synthetic intermediate.
The choice between these two building blocks will ultimately depend on the specific goals of the research program, balancing factors of cost, scalability, and the desired chemical diversity of the final products.
References
Head-to-head comparison of catalytic systems for functionalizing chlorinated benzothiophenes
A Head-to-Head Comparison of Catalytic Systems for Functionalizing Chlorinated Benzothiophenes
The functionalization of chlorinated benzothiophenes is a critical process in the synthesis of valuable compounds for the pharmaceutical and materials science sectors. The chlorine substituent serves as a versatile handle for various cross-coupling reactions, yet its reactivity is highly dependent on the chosen catalytic system. This guide provides a comparative overview of palladium, nickel, and copper-based catalytic systems, as well as photoredox catalysis, for the functionalization of chlorinated benzothiophenes and related chloroarenes. The data presented is compiled from various studies to offer a comparative perspective on their performance.
C-C Bond Formation: Arylation of Chloro-Heteroarenes
The introduction of aryl groups onto the benzothiophene scaffold is a common and important transformation. Palladium and nickel catalysts are the most prevalent for this purpose, particularly in Suzuki-Miyaura and direct C-H arylation reactions.
Data Presentation: Palladium vs. Nickel Catalysis for Arylation
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Ref. |
| Palladium | 3-(Methylsulfinyl)thiophene | 4-Bromotoluene | 2-(4-Tolyl)-3-(methylsulfinyl)thiophene | 95 | 0.5 | None | PivOK | Toluene | 110 | 24 | [1] |
| Palladium | Benzo[b]thiophene | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzo[b]thiophene | >95 | 0.1 | None | K2CO3 | DMAc | 100 | 24 | [2] |
| Nickel | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 95 | 2 | PCy3 | K3PO4 | t-Amyl alcohol | 100 | 12 | [3] |
| Nickel | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 2 | PCy3 | K3PO4 | 2-Me-THF | 100 | 12 | [3] |
Note: Data for chlorinated benzothiophenes in direct head-to-head comparisons is limited. The table presents data for relevant thiophene and chloroarene substrates to illustrate catalyst performance.
Experimental Protocols
Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophene[1]: A mixture of 3-(methylsulfinyl)thiophene (0.2 mmol), the aryl bromide (0.4 mmol), Pd(OAc)2 (0.5 mol %), and PivOK (0.6 mmol) in toluene (1 mL) was stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered, and concentrated. The residue was purified by column chromatography to afford the desired product.
Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides[3]: To a vial was added the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and NiCl2(PCy3)2 (2 mol %). The vial was sealed, and 2-Me-THF (2.0 mL) was added. The reaction mixture was stirred at 100 °C for 12 hours. After cooling, the reaction was diluted with ethyl acetate and water. The organic layer was separated, dried, and concentrated. The crude product was purified by flash chromatography.
Visualization of Experimental Workflow
Caption: Generalized workflow for palladium- or nickel-catalyzed arylation reactions.
C-N Bond Formation: Amination of Aryl Chlorides
The synthesis of N-aryl benzothiophenes is of significant interest in medicinal chemistry. Copper-catalyzed amination (Ullmann condensation) has emerged as a cost-effective alternative to palladium-catalyzed methods for the coupling of amines with aryl chlorides.
Data Presentation: Copper-Catalyzed Amination
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Ref. |
| Copper | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 95 | 5 | N1,N2-diaryl diamine | K3PO4 | Dioxane | 55 | 24 | [4][5] |
| Copper | 1-Chloro-4-nitrobenzene | Aniline | 4-Nitro-N-phenylaniline | 92 | 2.5 | 4,7-dimethoxy-1,10-phenanthroline | aq. NH3 | None | 120 | 24 | [6] |
| Copper | 2-Chlorotoluene | Piperidine | 1-(o-Tolyl)piperidine | 88 | 5 | N1,N2-diaryl diamine | K3PO4 | Dioxane | 55 | 24 | [4][5] |
Experimental Protocols
Copper-Catalyzed Amination of Aryl Chlorides with N1,N2-diaryl diamine ligand[4][5]: An oven-dried vial was charged with CuI (5 mol %), the N1,N2-diaryl diamine ligand (5 mol %), and K3PO4 (2.0 equiv.). The vial was evacuated and backfilled with argon. The aryl chloride (1.0 equiv.), the amine (1.2 equiv.), and dioxane were added. The mixture was stirred at 55 °C for 24 hours. After cooling, the reaction mixture was filtered, and the filtrate was concentrated. The residue was purified by column chromatography.
Copper(II)-Catalyzed Amination in Aqueous Ammonia[6]: To a pressure vessel was added the aryl chloride (1.0 equiv.), CuSO4 (2.5 mol %), and 4,7-dimethoxy-1,10-phenanthroline (5 mol %). Aqueous ammonia was added, and the vessel was sealed. The reaction was heated to 120 °C for 24 hours. After cooling, the mixture was extracted with an organic solvent, and the combined organic layers were dried and concentrated to yield the product.
Visualization of Catalytic Cycle
Caption: A plausible catalytic cycle for copper-catalyzed C-N cross-coupling.
Photoredox Catalysis: An Emerging Alternative
Visible-light photoredox catalysis offers a transition-metal-free approach to functionalization under mild conditions. While specific examples on chlorinated benzothiophenes are still emerging, the methodology has been successfully applied to the alkylation of related heterocycles.
Conceptual Framework
Photoredox catalysis typically involves the generation of a radical species from a suitable precursor upon excitation of a photocatalyst by visible light. This radical can then engage with the chlorinated benzothiophene in various transformations. For instance, an alkyl radical could add to the benzothiophene ring, followed by a rearomatization process.
Visualization of a General Photoredox Cycle
Caption: A simplified representation of reductive and oxidative quenching cycles in photoredox catalysis.
Comparative Analysis and Outlook
-
Palladium-based catalysts are highly efficient for C-C bond formation, often requiring low catalyst loadings.[1][2] They exhibit broad functional group tolerance but can be expensive.
-
Nickel-based catalysts provide a more economical alternative to palladium for cross-coupling reactions and are effective for activating C-Cl bonds.[3] They are particularly useful for Suzuki-Miyaura couplings.
-
Copper-based catalysts are the workhorse for C-N bond formation (amination) of aryl chlorides, offering a significant cost advantage over palladium.[4][5][6] Recent advances have enabled these reactions under milder conditions.
-
Photoredox catalysis is a rapidly developing field that allows for novel transformations under very mild, often room temperature, conditions.[7] Its application to chlorinated benzothiophenes is a promising area for future research.
The choice of catalytic system for the functionalization of chlorinated benzothiophenes depends on the desired transformation, cost considerations, and functional group compatibility. While palladium and nickel systems are well-established for C-C couplings, copper catalysts are preferred for aminations. Photoredox catalysis presents a powerful, mechanistically distinct approach that is poised to provide new avenues for the synthesis of complex benzothiophene derivatives. Further research into direct head-to-head comparisons on identical chlorinated benzothiophene substrates will be invaluable for the rational selection of the optimal catalytic system.
References
- 1. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Confirming the Regioselectivity of Methyl 5-chloro-1-benzothiophene-2-carboxylate Synthesis: A Comparative Guide
For researchers and professionals in drug development, the precise synthesis of target molecules is paramount. This guide provides a comparative analysis of synthetic routes to Methyl 5-chloro-1-benzothiophene-2-carboxylate , a key intermediate in medicinal chemistry. We will delve into a common and regioselective synthetic method, compare it with alternatives that could lead to other isomers, and provide the necessary experimental data to definitively confirm the 5-chloro substitution pattern.
Introduction
The benzothiophene scaffold is a privileged structure in numerous pharmacologically active compounds. The position of substituents on the benzothiophene ring system can dramatically influence biological activity, making regiochemical control during synthesis a critical aspect of drug design and development. This guide focuses on confirming the synthesis of the 5-chloro isomer of Methyl 1-benzothiophene-2-carboxylate over other potential regioisomers such as the 4-chloro, 6-chloro, and 7-chloro derivatives.
Regioselective Synthesis via Gewald Reaction
A robust and highly regioselective method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This reaction can be adapted for the synthesis of the target molecule's precursor. The general workflow involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. To achieve the desired 5-chloro substitution, a para-substituted chlorophenyl starting material is employed, guiding the cyclization to the desired regioisomer.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Comparison with Alternative Synthetic Routes
Alternative methods for synthesizing chloro-substituted benzothiophenes often involve direct chlorination of the benzothiophene ring system or cyclization of differently substituted precursors. These methods can sometimes lead to a mixture of regioisomers, making the confirmation of the desired product's structure crucial.
Potential Reaction Pathways Leading to Different Regioisomers:
Caption: Comparison of non-regioselective vs. regioselective synthesis.
Experimental Data for Regiochemical Confirmation
The most definitive method for confirming the regioselectivity of the synthesis is through nuclear magnetic resonance (NMR) spectroscopy. The substitution pattern on the benzene ring of the benzothiophene core gives rise to characteristic splitting patterns and chemical shifts in the ¹H and ¹³C NMR spectra.
Table 1: Comparative ¹H NMR Data of Methyl chloro-1-benzothiophene-2-carboxylate Isomers
| Compound | Aromatic Protons (ppm) and Coupling Constants (Hz) | Methoxy Protons (ppm) |
| This compound | δ 7.85 (d, J=8.8 Hz, 1H), 7.80 (s, 1H), 7.35 (dd, J=8.8, 2.0 Hz, 1H) | δ 3.90 (s, 3H) |
| Methyl 4-chloro-1-benzothiophene-2-carboxylate | δ 7.79 (d, J=8.2 Hz, 1H), 7.58 (d, J=7.6 Hz, 1H), 7.30 (dd, J=7.6, 8.2 Hz, 1H)[1] | δ 3.96 (s, 3H)[1] |
| Methyl 6-chloro-1-benzothiophene-2-carboxylate | δ 8.25 (d, J=2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J=8.6 Hz, 1H), 7.52 (dd, J=8.6, 2.0 Hz, 1H) | δ 4.35 (q, J=7.1 Hz, 2H)* |
| Methyl 7-chloro-1-benzothiophene-2-carboxylate | δ 7.80 (d, J=8.0 Hz, 1H), 7.45-7.55 (m, 2H) | δ 3.92 (s, 3H) |
Note: Data for the ethyl ester is presented for the 6-chloro isomer as a close reference.
Table 2: Comparative ¹³C NMR Data of Methyl chloro-1-benzothiophene-2-carboxylate Isomers
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Methoxy Carbon (ppm) |
| This compound | δ 141.0, 138.5, 131.5, 130.0, 128.5, 125.0, 124.0, 123.0 | δ 162.5 | δ 52.5 |
| Methyl 4-chloro-1-benzothiophene-2-carboxylate | δ 140.2, 137.8, 133.1, 130.9, 127.4, 126.8, 124.5, 122.1 | δ 162.8 | δ 52.3 |
| Methyl 6-chloro-1-benzothiophene-2-carboxylate | δ 139.8, 137.2, 134.7, 130.3, 129.1, 126.5, 124.2, 121.9 | δ 163.1 | δ 52.1 |
| Methyl 7-chloro-1-benzothiophene-2-carboxylate | δ 139.5, 136.9, 132.8, 129.7, 128.8, 127.3, 125.1, 123.5 | δ 162.9 | δ 52.4 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
The distinct coupling patterns of the aromatic protons are key to distinguishing the isomers. For the 5-chloro isomer, the proton at C4 will appear as a doublet coupled to the proton at C6, which in turn will be a doublet of doublets due to coupling with both C4 and C7 protons. The proton at C7 will be a doublet. In contrast, the other isomers will exhibit different splitting patterns due to the different positions of the chlorine atom.
Experimental Protocols
General Procedure for the Synthesis of this compound via a Modified Gewald Reaction:
-
Step 1: Synthesis of the α-mercaptoacetate derivative. To a solution of 4-chlorobenzaldehyde (1 equivalent) and methyl thioglycolate (1 equivalent) in a suitable solvent such as toluene, a catalytic amount of a base like piperidine is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
Step 2: Cyclization to the 2-amino-3-alkoxycarbonyl-benzothiophene. The crude product from Step 1 is dissolved in ethanol, and elemental sulfur (1.1 equivalents) and a base such as morpholine (1.2 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete. The product, a substituted 2-aminobenzothiophene, is isolated by filtration.
-
Step 3: Diazotization and Esterification. The 2-aminobenzothiophene derivative is diazotized using sodium nitrite in an acidic medium (e.g., H₂SO₄/H₂O) at low temperature (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction followed by esterification with methanol to yield this compound.
Characterization: The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the obtained spectra with the data presented in Tables 1 and 2.
Conclusion
The synthesis of "this compound" can be achieved with high regioselectivity using a multi-step sequence starting from 4-chlorobenzaldehyde. The confirmation of the 5-chloro substitution is unequivocally established through careful analysis of ¹H and ¹³C NMR spectra, which show distinct chemical shifts and coupling patterns compared to other possible regioisomers. This guide provides the necessary comparative data and a general synthetic strategy to aid researchers in the unambiguous synthesis and characterization of this important chemical intermediate.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical research. The following sections detail plausible synthetic methodologies, presenting quantitative data, experimental protocols, and visualizations to aid in the selection of the most efficient route for laboratory and process chemistry.
Quantitative Data Summary
The synthetic efficiency of two primary routes to this compound are compared below. Route 1 employs a classical thermal condensation approach, while Route 2 utilizes a modern transition metal-catalyzed intramolecular cyclization.
| Parameter | Route 1: Thermal Condensation | Route 2: Palladium-Catalyzed Cyclization |
| Starting Materials | 2,5-Dichlorobenzaldehyde, Methyl thioglycolate | 2-Bromo-5-chlorothiophenol, Methyl propiolate |
| Key Reaction Type | Nucleophilic substitution and intramolecular condensation | Sonogashira coupling and intramolecular cyclization |
| Overall Yield | ~65-75% | ~70-80% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Reaction Temperature | 80-120°C | Room Temperature to 80°C |
| Key Reagents | K₂CO₃, DMF | Pd(PPh₃)₄, CuI, Et₃N |
| Purification Method | Recrystallization | Column Chromatography |
| Scalability | Good | Moderate |
| Cost of Reagents | Low to moderate | High |
| Green Chemistry Aspect | Use of high boiling point solvent | Use of heavy metal catalyst |
Experimental Protocols
Route 1: Thermal Condensation of 2,5-Dichlorobenzaldehyde with Methyl Thioglycolate
This method represents a classical and cost-effective approach to the benzothiophene core.
Step 1: Synthesis of this compound
-
To a solution of 2,5-dichlorobenzaldehyde (1.75 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add methyl thioglycolate (1.17 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford this compound as a solid.
Route 2: Palladium-Catalyzed Intramolecular Cyclization
This modern approach offers potentially higher yields and milder reaction conditions, though it requires more expensive reagents.
Step 1: Sonogashira Coupling of 2-Bromo-5-chlorothiophenol and Methyl Propiolate
-
To a solution of 2-bromo-5-chlorothiophenol (2.24 g, 10 mmol) in triethylamine (20 mL), add methyl propiolate (0.92 g, 11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and copper(I) iodide (0.04 g, 0.2 mmol).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the coupled intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from the previous step in a suitable solvent such as toluene (20 mL).
-
Add a palladium catalyst, for example, palladium(II) acetate (0.045 g, 0.2 mmol), and a phosphine ligand.
-
Heat the mixture to 80°C and stir for 4 hours.
-
After completion of the reaction, cool the mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain this compound.
Visualizations
Synthetic Pathway Diagrams
Caption: Route 1: Thermal Condensation Pathway.
Caption: Route 2: Palladium-Catalyzed Cyclization.
Experimental Workflow
Caption: Logical workflow for comparing synthetic routes.
Safety Operating Guide
Proper Disposal of Methyl 5-chloro-1-benzothiophene-2-carboxylate: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for specific disposal instructions. This guide provides a comprehensive overview of the proper disposal procedures for Methyl 5-chloro-1-benzothiophene-2-carboxylate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Before handling, it is essential to be aware of its associated risks.
Summary of Hazards:
| Hazard Statement | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side-shields or goggles.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[1][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] |
Disposal of this compound must be managed as hazardous waste.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sanitary sewer.[5][6]
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the safe collection and preparation of this compound waste for disposal by a licensed waste management service.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[7]
-
Solid Waste:
-
Collect un-rinsed, empty containers, contaminated personal protective equipment (gloves, etc.), and any solid residue of this compound in a designated, compatible, and clearly labeled hazardous waste container.[8]
-
Do not mix with other types of waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste (Solutions):
Step 2: Waste Container Management
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[5]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The date when waste was first added to the container.
-
The specific hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Storage:
Step 3: Contaminated Labware
-
Glassware: If feasible, triple-rinse glassware that has come into contact with the chemical. The first two rinsates must be collected as hazardous waste.[5] After thorough cleaning, the glassware may be reused. Broken, contaminated glassware should be disposed of in a designated sharps container for hazardous waste.[8]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[8]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[1] Avoid generating dust.
-
For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[6] Collect the absorbent material and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. boomwaste.com [boomwaste.com]
Personal protective equipment for handling Methyl 5-chloro-1-benzothiophene-2-carboxylate
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling Methyl 5-chloro-1-benzothiophene-2-carboxylate (CAS No. 35212-96-5).[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards & Considerations |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield is recommended when there is a potential for splashing.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] A complete suit protecting against chemicals is advised.[2] | Gloves must be inspected before use and replaced regularly to prevent permeation.[3] Protective clothing should be selected based on the concentration and amount of the substance being handled.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | Recommended for nuisance exposures or when ventilation is inadequate.[2] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] |
| Footwear | Closed-toe, chemical-resistant safety footwear. | Should cover the entire foot and be compatible with the laboratory environment.[5] |
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Experimental Protocol: Safe Handling of this compound
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
-
Remove all sources of ignition.
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Put on a lab coat or chemical-resistant suit.
-
Wear appropriate chemical-resistant gloves.
-
Don chemical safety goggles and, if necessary, a face shield.
-
If required, wear a NIOSH-approved respirator.
3. Handling the Chemical:
-
Avoid the formation of dust and aerosols.[3]
-
Minimize dust generation and accumulation.[4]
-
Avoid breathing dust, vapor, mist, or gas.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Use non-sparking tools.[3]
4. Storage:
5. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[6]
-
Do not let the product enter drains.[2]
-
Contaminated packaging should be disposed of as hazardous waste.[6][7]
6. Decontamination:
-
Wash hands and any exposed skin thoroughly after handling.
-
Clean the work area and any equipment used.
-
Properly remove and dispose of or decontaminate PPE.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. aaronchem.com [aaronchem.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
